Octadecylsilane
Description
Significance of Organosilanes in Advanced Materials Science and Analytical Chemistry
Organosilanes are a class of compounds that feature at least one silicon-carbon bond. zmsilane.com Their general structure, R_nSiX_(4-n), combines an organic radical (R) with a silicon atom that also bears hydrolyzable groups (X), such as alkoxy or chloro moieties. researchgate.netnih.govspast.org This unique hybrid structure allows them to act as molecular bridges between organic and inorganic materials, a property that is foundational to their widespread use. researchgate.netdakenchem.com
In analytical chemistry , organosilanes are indispensable, most notably in the field of chromatography. chromatographyonline.com Octadecylsilane-bonded silica (B1680970) is the most widely used stationary phase in reversed-phase high-performance liquid chromatography (RP-HPLC). chromatographyonline.comuhplcs.com In this technique, the long, nonpolar octadecyl (C18) chains create a hydrophobic stationary phase. uhplcs.com This phase effectively retains nonpolar analytes from a polar mobile phase, allowing for their separation based on hydrophobicity. uhplcs.comscience.gov The versatility, stability, and high efficiency of these C18 columns make them a cornerstone of modern analytical methods for pharmaceuticals, environmental testing, and biological sample analysis. uhplcs.comscience.govresearchgate.net
Overview of this compound Derivatives and Their Fundamental Roles in Research
The fundamental this compound molecule [CH₃(CH₂)₁₇SiH₃] serves as a parent compound for several important derivatives used in research. sigmaaldrich.com These derivatives are typically reactive silanes where the silicon atom is bonded to hydrolyzable groups, enabling them to covalently attach to surfaces.
Key derivatives and their roles include:
Octadecyltrichlorosilane (B89594) (OTS) : This is a prominent derivative used extensively in surface science to form highly ordered self-assembled monolayers (SAMs) on silicon oxide and other hydroxylated surfaces. science.govresearchgate.net The three chloro groups react with surface hydroxyls and water to form a robust, cross-linked polysiloxane network, orienting the octadecyl chains outward from the surface. rsc.orgkyoto-u.ac.jp Research focuses on using these ultrasmooth, hydrophobic surfaces for applications in microelectronics, sensor technology, and as substrates for high-resolution microscopy. researchgate.netacs.org The formation of OTS monolayers is a dynamic process of nucleation and growth of two-dimensional islands. kyoto-u.ac.jp
Octadecyltrimethoxysilane (B1207800) (OTMS) : Similar to OTS, this derivative is also used for creating SAMs. kyoto-u.ac.jp The methoxy (B1213986) groups undergo hydrolysis and condensation to bond the molecule to the substrate. The reaction dynamics and resulting monolayer structure are subjects of ongoing research. kyoto-u.ac.jp
Monochlorosilane and Dichlorosilane Derivatives : In chromatography, this compound stationary phases are created using derivatives like octadecyldimethylchlorosilane (a monochlorosilane) or octadecyldichlorosilane. acs.org Stationary phases made from monochlorosilanes are termed "monomeric," while those from di- or trichlorosilanes are called "polymeric" due to the potential for cross-linking between adjacent silane (B1218182) molecules. acs.orgnih.gov These different bonding chemistries affect the density, stability, and conformational order of the alkyl chains, which in turn influences chromatographic selectivity and performance. acs.orgacs.org
The fundamental role of these derivatives in research is to provide a robust mechanism for immobilizing the C18 alkyl chain onto a substrate. In materials science, this leads to precisely controlled surface energy and chemistry. rsc.org In analytical chemistry, it creates the essential hydrophobic environment for reversed-phase separations. chromatographyonline.comuhplcs.com
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Linear Formula | CH₃(CH₂)₁₇SiH₃ sigmaaldrich.com |
| CAS Number | 18623-11-5 sigmaaldrich.com |
| Molecular Weight | 284.60 g/mol sigmaaldrich.comnih.gov |
| Boiling Point | 195 °C at 15 mmHg sigmaaldrich.com |
| Melting Point | 29 °C sigmaaldrich.com |
| Density | 0.795 g/mL at 25 °C sigmaaldrich.com |
Table 2: Key this compound Derivatives in Research
| Derivative | Common Acronym | Primary Application | Role |
|---|---|---|---|
| Octadecyltrichlorosilane | OTS | Surface Science, Materials | Formation of dense, highly ordered self-assembled monolayers (SAMs). science.govresearchgate.net |
| Octadecyltrimethoxysilane | OTMS | Surface Science, Materials | Formation of self-assembled monolayers. kyoto-u.ac.jp |
| Octadecyldimethylchlorosilane | - | Analytical Chemistry | Creation of "monomeric" C18 stationary phases for HPLC. acs.org |
Compound Names Mentioned
Allyltrimethylsilane
Aluminum trihydrate
Aminopropyltriethoxysilane
Benzimidazoles
Benzotriazole
Chlorotrimethylsilane
N,N-Diethyl-1,1,1-trimethylsilylamine
Glycidoxypropyltrimethoxysilane
this compound
Octadecyltrichlorosilane
Octadecyltrimethoxysilane
Propranolol
Silicon dioxide
Tetrabutylammonium fluoride (B91410)
Toluene
Triethylsilane
Ureidopropyltriethoxysilane
Vinyltrimethoxysilane
Water
Structure
2D Structure
Properties
InChI |
InChI=1S/C18H37Si/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h2-18H2,1H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUESFIVIIFEDFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[Si] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H37Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20885058 | |
| Record name | Silane, octadecyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20885058 | |
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Molecular Weight |
281.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18623-11-5 | |
| Record name | Octadecylsilane | |
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| Record name | Silane, octadecyl- | |
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| Record name | Silane, octadecyl- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octadecylsilane | |
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| Record name | OCTADECYLSILANE | |
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Synthetic and Fabrication Methodologies for Octadecylsilane Based Materials
Silanization Reactions for Substrate Functionalization
Silanization is the core process for attaching octadecylsilane molecules to a surface. It involves the reaction of a silane (B1218182) coupling agent with a substrate to form a durable, covalently bonded film. The most common precursors are octadecyltrichlorosilane (B89594) (OTS) and octadecyltrimethoxysilane (B1207800) (OTMS).
Mechanism of Covalent Bonding to Hydroxyl-Rich Surfaces (e.g., Silica (B1680970), Metal Oxides)
The functionalization of hydroxyl-rich surfaces, such as silica (SiO₂), glass, and various metal oxides (e.g., Al₂O₃, TiO₂), with this compound is a multi-step process driven by the presence of surface hydroxyl (-OH) groups. researchgate.netsci-hub.box The generally accepted mechanism involves the following stages:
Hydrolysis: The reactive groups on the silicon atom of the this compound precursor undergo hydrolysis in the presence of water. For octadecyltrichlorosilane (OTS), the three chloro groups (-SiCl₃) react with water to form silanetriol (-Si(OH)₃) and hydrochloric acid. wikipedia.org Similarly, for octadecyltrimethoxysilane (OTMS), the methoxy (B1213986) groups (-Si(OCH₃)₃) hydrolyze to form silanetriol and methanol. wikipedia.orgchemicalbook.com A thin layer of adsorbed water on the substrate surface is typically sufficient to initiate this reaction. researchgate.netbeilstein-journals.org
Physisorption: The hydrolyzed silanetriol molecules adsorb onto the substrate surface. This initial attachment is mediated by hydrogen bonding between the silanol (B1196071) groups (Si-OH) of the this compound and the hydroxyl groups present on the substrate surface. researchgate.net
Condensation (Covalent Bonding): Following adsorption, a condensation reaction occurs. A covalent siloxane bond (Si-O-Substrate) is formed between the silane molecule and the surface, releasing a molecule of water. This step anchors the this compound molecule to the substrate. mdpi.com
Lateral Polymerization: Concurrently, the silanol groups of adjacent, surface-bound silane molecules can undergo condensation reactions with each other. kyoto-u.ac.jp This forms a cross-linked polysiloxane network (Si-O-Si) that runs parallel to the substrate surface, enhancing the stability and density of the resulting monolayer. kyoto-u.ac.jp
The entire process, from hydrolysis to polymerization, results in the formation of a self-assembled monolayer (SAM), where the long octadecyl chains orient themselves away from the surface, creating a dense, low-energy, hydrophobic film.
Solution-Phase Silanization Protocols
Solution-phase deposition is a widely used and accessible method for modifying substrates with this compound. The general protocol involves immersing a properly cleaned and hydroxylated substrate into a dilute solution of the silane precursor. gelest.comsurfmods.jp
A typical procedure includes:
Substrate Preparation: The substrate is rigorously cleaned to remove organic and inorganic contaminants and then treated to ensure a high density of surface hydroxyl groups. This can involve methods like piranha solution cleaning, UV/ozone treatment, or plasma cleaning. nih.gov
Silanization: The cleaned substrate is immersed in a dilute solution (typically 1-5% by volume) of this compound dissolved in an appropriate solvent. gelest.com The immersion time can range from minutes to several hours. gelest.comresearchgate.net
Rinsing: After immersion, the substrate is thoroughly rinsed with fresh solvent (e.g., toluene, ethanol) to remove any excess, physisorbed silane molecules that are not covalently bonded to the surface. surfmods.jp
Curing: A final heating or curing step (e.g., 5-10 minutes at 110°C or 24 hours at room temperature) is often performed to drive the condensation reactions to completion, strengthening the covalent bonds to the surface and the cross-linking within the monolayer. gelest.com
The choice of solvent is a critical parameter in solution-phase silanization, as it profoundly affects the hydrolysis rate, the aggregation of silane molecules in solution, and the ultimate quality and morphology of the resulting film. researchgate.netresearchgate.net
Anhydrous Nonpolar Solvents: Solvents like toluene, hexane, or cyclohexane (B81311) are commonly used for highly reactive precursors like octadecyltrichlorosilane (OTS). gelest.comillinois.edu In these systems, the only source of water for hydrolysis is the trace amount adsorbed on the substrate surface. This controlled delivery of water helps to prevent premature polymerization of the silane in the bulk solution, favoring the formation of a well-ordered monolayer on the surface. illinois.edu
Polar Aprotic Solvents: Solvents such as acetone (B3395972) can also be used. Protocols often involve a mixture with a small amount of water to facilitate controlled hydrolysis. surfmods.jp
Polar Protic Solvents: Alcohol-based solvents, particularly ethanol/water mixtures, are often used for less reactive alkoxysilanes like octadecyltrimethoxysilane (OTMS). surfmods.jpmdpi.com The water in the mixture facilitates the necessary hydrolysis of the methoxy groups. However, alcohols can react directly with chlorosilanes, converting them into the corresponding alkoxysilanes in situ. gelest.com The polarity of the solvent system can also influence the aggregation state of the silane, which in turn affects the surface morphology. researchgate.net
Table 1: Influence of Solvent Systems on this compound Deposition
| Solvent Type | Typical Examples | Common Precursor | Mechanism and Outcome |
|---|---|---|---|
| Anhydrous Nonpolar | Toluene, Hexane | Octadecyltrichlorosilane (OTS) | Hydrolysis is controlled by surface-adsorbed water, minimizing bulk polymerization. Often yields well-ordered, dense monolayers. gelest.comillinois.edu |
| Polar Protic | Ethanol/Water Mix | Octadecyltrimethoxysilane (OTMS) | Water in the solvent promotes hydrolysis. Can lead to some silane polycondensation in solution before deposition. surfmods.jpmdpi.com |
| Polar Aprotic | Acetone/Water Mix | Alkoxysilanes | Water is added to control hydrolysis. The solvent choice can significantly impact surface roughness and polymer island formation. surfmods.jpresearchgate.net |
The formation of a complete this compound monolayer is not instantaneous. The process follows distinct kinetic stages, often described as nucleation, island growth, and coalescence. kyoto-u.ac.jp Controlling the reaction kinetics is essential for achieving a desired surface coverage and film quality.
Key factors influencing reaction kinetics include:
Concentration: Higher concentrations of silane in the solution can lead to faster surface coverage, but may also increase the likelihood of forming disordered multilayers or polymeric aggregates on the surface. illinois.edunih.gov
Time: Reaction time is a crucial variable. Short immersion times may only yield partial coverage with isolated domains of silane molecules. researchgate.net As time increases, these domains grow and merge, eventually forming a complete monolayer. For instance, studies on OTS immersion show significant changes in film structure between 15 and 30 minutes. researchgate.net
Temperature: Increasing the reaction temperature generally accelerates the rate of both hydrolysis and condensation, leading to faster film formation. illinois.edunih.gov However, the effect may be slight within a typical room temperature range (e.g., 25 to 45°C). nih.gov
Humidity/Water Availability: The presence of water is essential for hydrolysis. The rate of monolayer formation increases with ambient humidity, as more water is available to react with the silane precursors. illinois.edunih.gov
Research using contact printing with OTS has shown that full monolayers can be formed in as little as 120-180 seconds, with the process following apparent Langmuir adsorption kinetics. illinois.edunih.gov
Table 2: Key Parameters for Controlling Reaction Kinetics in Monolayer Formation
| Parameter | Effect on Kinetics | Desired Outcome Control |
|---|---|---|
| Silane Concentration | Higher concentration generally increases reaction rate. | Low concentrations are used to slow deposition and promote ordered monolayer formation. illinois.edu |
| Reaction Time | Longer time allows for completion of monolayer formation. | Varied from seconds to hours to achieve partial or full surface coverage. kyoto-u.ac.jpresearchgate.netillinois.edu |
| Temperature | Higher temperature increases the rate of chemical reactions. | Often performed at room temperature or slightly elevated temperatures (e.g., 50-70°C) to promote reaction. gelest.comillinois.edu |
| Humidity | Higher humidity accelerates the hydrolysis step. | Controlled humidity environments are used for reproducible results, especially with highly reactive silanes. illinois.edunih.gov |
Vapor-Phase Deposition Techniques for this compound Films
Vapor-phase deposition offers a solvent-free alternative for creating this compound films, providing advantages in reproducibility and cleanliness. website-files.com This technique is particularly well-suited for coating complex or delicate microstructures. iaea.org
In a typical vapor deposition process, a cleaned substrate is placed inside a sealed reaction chamber, often a vacuum oven or desiccator. beilstein-journals.orgresearchgate.net A small quantity of the this compound precursor is also placed in the chamber, but not in direct contact with the substrate. The chamber is then heated (e.g., to 70-150°C) and sometimes evacuated to a low pressure. beilstein-journals.orgpvateplaamerica.com Heating increases the vapor pressure of the silane, allowing the molecules to sublime and travel through the vapor phase to the substrate surface.
Once on the surface, the silanization mechanism proceeds similarly to the solution-phase method, relying on the thin layer of adsorbed water for hydrolysis and subsequent covalent bonding. beilstein-journals.org Vapor-phase methods generally produce very smooth and uniform films with thicknesses corresponding to a single monolayer. nih.goviaea.org The process can take several hours to ensure complete and uniform coverage. beilstein-journals.orgresearchgate.net
Grafting Approaches for Controlled Surface Functionalization
The term "grafting" broadly refers to the attachment of molecules onto a surface. In the context of this compound, it encompasses various strategies designed to control the density, structure, and functionality of the immobilized layer. researchgate.netrsc.org While the silanization methods described above are forms of grafting, more advanced approaches offer finer control.
Recent advances have focused on developing new synthetic equivalents to traditional trialkoxysilanes and new grafting methods to overcome limitations like sensitivity to hydrolysis and slow reaction rates. rsc.org
One approach to control surface functionality is through the sol-gel method . This technique involves the co-condensation of an this compound precursor (e.g., OTMS or OTS) with a bulk silica precursor, such as tetraethoxysilane (TEOS). researchgate.net In this process, hydrolysis and condensation reactions occur throughout the reaction mixture, resulting in a hybrid silica material where the octadecyl groups are not just grafted to the surface but are incorporated throughout the inorganic silica network. This method allows for the synthesis of particles with a much higher and more tunable carbon content compared to surface-only grafting. researchgate.net
Another strategy for controlled functionalization involves the choice of the silane precursor itself. While trifunctional silanes (like OTS and OTMS) tend to form cross-linked polymer networks, the use of monofunctional silanes (e.g., octadecyldimethylchlorosilane) or difunctional silanes can be employed. These precursors can only form one or two bonds with the surface and other silane molecules, respectively. This steric hindrance and reduced reactivity lead to lower surface coverage densities but can offer more control over the spacing and arrangement of individual grafted chains. cmu.edu This approach allows for the tuning of surface properties by controlling the grafting density at the molecular level. rsc.org
"Grafting to" Polymerization Strategies
The "grafting to" approach is a prominent strategy for attaching pre-formed polymer chains with a reactive terminal group onto a substrate surface. diva-portal.orgutwente.nl This method offers the distinct advantage of allowing for the thorough characterization of the polymer before it is attached to the surface, providing good control over the graft size. diva-portal.orgutwente.nl In the context of this compound, this typically involves preparing a polymer and then reacting its end group with a surface that has been functionalized with this compound or where this compound is part of the polymer chain being grafted.
One common application involves modifying particulate materials for use in chromatography. diva-portal.org The "grafting to" method is considered a classical example in this field, where the functionalization of surfaces with this compound is a key step. diva-portal.org The process involves reacting pre-made polymer chains (telomers) that possess an active terminal group with an active particle surface. diva-portal.org For instance, a surface can be prepared with anchoring points, such as residual vinyl groups or pendant oxirane groups, to which polymers can be attached. diva-portal.org While the "grafting from" approach, where polymerization is initiated from the surface, can achieve higher grafting densities, the "grafting to" method provides better control over the molecular weight and structure of the grafted chains. utwente.nlrsc.org
Research has explored various "grafting to" schemes. For example, sulfopropyl methacrylate (B99206) telomers have been attached to particles containing oxirane rings. diva-portal.org Another strategy involves using organosilanes as reactive anchoring groups on which specific monomers can polymerize under suitable conditions, with the grafted group acting as a cross-linker between a polymer layer and an inorganic support. uantwerpen.be This approach allows for the creation of a wide variety of hybrid membranes by anchoring different polymers or functional groups to a pre-grafted layer. uantwerpen.be
Comparison of Grafting versus Sol-Gel Methods for this compound Integration
Both grafting and sol-gel processes are fundamental techniques for integrating this compound into materials, but they differ significantly in their approach and the resulting material properties. The choice between these methods depends on the desired material architecture, stability, and functional properties.
Grafting methods , particularly the "grafting to" and "grafting from" strategies, involve the covalent attachment of this compound or this compound-containing polymers onto a pre-existing substrate surface. diva-portal.orgutwente.nlrsc.org "Grafting to" provides excellent control over the size and characteristics of the attached polymer, as the polymer is synthesized and characterized before attachment. diva-portal.orgutwente.nl "Grafting from," or surface-initiated polymerization, can achieve higher grafting densities and thicker polymer layers because it overcomes the steric hindrance limitations of attaching large, pre-formed polymers. rsc.org Grafting is ideal for surface modification, creating well-defined layers like polymer brushes on materials ranging from nanoparticles to flat wafers. diva-portal.orgresearchgate.net
The sol-gel process , conversely, builds the material in-situ through the hydrolysis and co-condensation of precursors. nih.govnih.gov For this compound integration, this typically involves co-condensing an this compound precursor, such as octadecyltriethoxysilane (B1583869) (ODS), with a silica precursor like tetraethylorthosilicate (TEOS). nih.gov This method creates a hybrid inorganic-organic network where the octadecyl groups are distributed throughout the bulk of the material, not just on the surface. nih.govnih.gov The sol-gel technique is highly effective for preparing materials with a high degree of cross-linking, which enhances long-term stability, a critical factor for applications like chromatographic stationary phases. nih.gov The process allows for the synthesis of bulk hybrid materials, such as xerogels and monoliths, with tailored porosity and morphology. nih.govresearchgate.net
| Feature | Grafting Methods | Sol-Gel Process |
| Mechanism | Attachment of molecules/polymers to a pre-existing surface. | In-situ formation of a 3D network from molecular precursors. |
| This compound Location | Primarily on the surface of the material. | Integrated throughout the bulk of the material matrix. nih.govnih.gov |
| Control over Architecture | High control over layer thickness and grafting density (especially "grafting from"). rsc.org | Control over porosity, particle morphology, and bulk composition. nih.gov |
| Resulting Material | Surface-modified substrates, thin films, polymer brushes. rsc.org | Bulk hybrid materials (e.g., xerogels, powders, monoliths). nih.govresearchgate.net |
| Cross-linking | Dependent on the specific grafting chemistry; can be lower. | Can achieve a high degree of internal cross-linking for enhanced stability. nih.gov |
| Typical Precursors | Octadecyltrichlorosilane (OTS), Octadecyltrimethoxysilane (OTMS) for SAMs; pre-formed polymers. rsc.orgresearchgate.net | Octadecyltriethoxysilane (ODS), Tetraethylorthosilicate (TEOS). nih.gov |
Sol-Gel Synthesis of this compound-Containing Hybrid Materials
The sol-gel process is a versatile low-temperature method for synthesizing organic-inorganic hybrid materials where organic functionalities are incorporated into an inorganic matrix at the molecular level. researchgate.netmdpi.com This technique involves the hydrolysis and subsequent polycondensation of molecular precursors, typically metal alkoxides, in a hydroalcoholic solution. mdpi.com
For the creation of this compound-containing materials, an organosilane such as n-octadecyltriethoxysilane (ODS) is used as a precursor, often in conjunction with a silica precursor like tetraethylorthosilicate (TEOS). nih.govnih.gov The process begins with the hydrolysis of the alkoxide groups (e.g., ethoxy groups on ODS and TEOS) to form reactive silanol (Si-OH) groups. These silanol groups then undergo condensation reactions with each other, eliminating water or alcohol to form a network of siloxane (Si-O-Si) bonds. This results in the formation of a "sol" (a colloidal suspension of solid particles in a liquid), which upon further condensation, forms a "gel" (a continuous solid network encapsulating the liquid phase). mdpi.com
By varying the ratio of ODS to TEOS, the carbon content and hydrophobicity of the final hybrid material can be precisely controlled. nih.gov Research has shown that a range of materials can be produced with carbon content varying from 2.5% to over 53%. nih.gov The morphology of the resulting materials is also highly dependent on the synthesis conditions. For instance, the hydrolysis of pure TEOS can yield spherical particles, while the incorporation of ODS can lead to systems with both spherical and lamellar patterns. nih.gov
To enhance the structural integrity and stability of the material, cross-linkers such as tetraethoxysilane (Si(OEt)4) or methyltrimethoxysilane (B3422404) (MeSi(OMe)3) can be introduced during the synthesis. nih.gov These cross-linkers contribute to a higher degree of polymerization and create a more robust and stable polymer network, which is particularly important for applications like stationary phases in chromatography. nih.gov The structure and dynamics of the resulting xerogels are strongly influenced by the type of cross-linker used. nih.gov
| Precursors | Key Synthesis Parameters | Resulting Material Characteristics | Reference |
| n-octadecyltriethoxysilane (ODS), Tetraethylorthosilicate (TEOS) | ODS:TEOS ratio (0:100 to 100:0) | Carbon content from 2.5% to 53.4%; Morphology changes from spherical to mixed spherical/lamellar. | nih.gov |
| n-octadecyltriethoxysilane, Si(OEt)4, MeSi(OMe)3 | Presence of n-hexadecylamine as a template; co-condensation with cross-linkers. | High degree of cross-linking and hydrolysis; formation of xerogels with varied alkyl chain mobility. | nih.gov |
| Tetraethyl orthosilicate (B98303) (TEOS), Polyethylene glycol (PEG), Quercetin (Q) | Varied percentages of organic phases (P and Q). | Hybrid silica-based systems with incorporated bioactive molecules. | mdpi.com |
Surface Engineering and Interfacial Phenomena with Octadecylsilane
Tailoring Surface Hydrophobicity and Superhydrophobicity
The ability to control the interaction of water with a solid surface is critical for a vast range of applications. Octadecylsilane is a key molecule for inducing hydrophobicity, and when combined with specific surface topographies, it can lead to the phenomenon of superhydrophobicity.
The primary mechanism by which this compound renders a surface hydrophobic is through the formation of a low-energy surface composed of closely packed, nonpolar alkyl chains. The eighteen-carbon (C18) chain of this compound plays a crucial role in this process. When this compound molecules assemble on a substrate, their long alkyl chains orient away from the surface, creating a dense, brush-like layer. This layer of hydrocarbon chains presents a nonpolar interface to the environment, which repels polar water molecules, leading to a high water contact angle.
The length of the alkyl chain is a determining factor in the degree of hydrophobicity achieved. researchgate.netrsc.org Longer alkyl chains, through increased van der Waals interactions between adjacent molecules, promote a more ordered and tightly packed monolayer. youtube.com This high packing density is essential for minimizing the exposure of the underlying, often hydrophilic, substrate and presenting a uniform low-energy surface.
Research has demonstrated a clear correlation between alkyl chain length and surface hydrophobicity. However, there can be a critical point beyond which increasing chain length may not lead to further increases in hydrophobicity. Studies have shown that while water contact angles increase with chain length up to a certain point (e.g., C8), excessively long chains (e.g., C16) can sometimes lead to a decrease in the contact angle, potentially due to the collapse or disordered packing of the molecules on the surface. researchgate.netunair.ac.idunair.ac.id
Table 1: Effect of Alkyl Chain Length on Water Contact Angle
This table illustrates the impact of varying alkyl chain lengths of silane (B1218182) molecules on the resulting water contact angle (WCA) of a modified surface, based on selected research findings.
| Alkyl Chain | Silane Used | Substrate/Method | Resulting Water Contact Angle (WCA) | Reference |
|---|---|---|---|---|
| C1 (Methyl) | Triethoxymethylsilane | Silica (B1680970) Nanoparticles | 0° (Hydrophilic) | researchgate.net |
| C8 (Octyl) | Trimethoxy(octyl)silane | Silica Nanoparticles | 150.6° ± 6.6° (Highly Hydrophobic) | researchgate.net |
| C8 (Octyl) | Octyltrimethoxysilane (OTMS) | SiO2-TiO2 Sol-Gel Deposition | ~140.67° ± 1.23° (Highly Hydrophobic) | researchgate.netunair.ac.id |
| C16 (Hexadecyl) | Alkylsilane | SiO2-TiO2 Sol-Gel Deposition | Decreased WCA compared to C8 | unair.ac.idunair.ac.id |
Superhydrophobicity, characterized by water contact angles exceeding 150° and very low roll-off angles, is achieved by combining low surface energy chemistry with specific surface topography. researchgate.netmdpi.com This phenomenon, often called the "Lotus effect," relies on the creation of hierarchical structures that have features on both the micrometer and nanometer scales. mdpi.comvikhram.comnih.govresearchgate.net
These dual-scale structures are engineered to trap a layer of air between the surface and a water droplet, a condition described by the Cassie-Baxter model. researchgate.netresearchgate.net This trapped air minimizes the solid-liquid contact area, causing the water droplet to sit atop the structural peaks, leading to extreme water repellency. vikhram.com Various techniques, including femtosecond laser processing, plasma etching, and self-assembly, are employed to create the required surface roughness. researchgate.netmdpi.comvikhram.com
The final and critical step in fabricating these superhydrophobic surfaces is the application of a low-surface-energy material. This compound is an ideal candidate for this purpose. It is applied to the pre-structured surface, typically via chemical vapor deposition or solution-phase deposition. osti.gov The this compound molecules form a conformal coating over the micro/nanostructures, lowering the surface energy without planarizing the intricate topography. The combination of the hierarchical roughness and the intrinsic hydrophobicity of the this compound layer results in a robust and stable superhydrophobic surface. mdpi.com
Polymerized n-octadecylsiloxane (PODS), formed from the hydrolysis and condensation of precursors like octadecyltrichlorosilane (B89594) (OTS), can create highly effective superhydrophobic coatings. researchgate.net The polymerization process can be controlled to produce specific morphologies, such as nanosheets, which significantly influence the surface wettability. researchgate.net
The final properties of the PODS coating are sensitive to the conditions during its formation, including the solvent, ambient humidity, and post-deposition curing temperatures. researchgate.net By carefully controlling these parameters, it is possible to fabricate surfaces with distinct morphologies and, consequently, tailored hydrophobic or superhydrophobic characteristics. For instance, PODS nanosheets constructed on a glass substrate have been shown to form a superhydrophobic coating. Furthermore, composites of PODS with other materials, such as silicon dioxide (SiO₂), can also yield surfaces with superhydrophobic properties. researchgate.net
Self-Assembled Monolayers (SAMs) as Versatile Interfacial Platforms
Self-assembled monolayers (SAMs) of this compound are highly ordered molecular assemblies that form spontaneously on reactive substrates. These one-molecule-thick films provide a powerful and straightforward method for precisely engineering the chemical and physical properties of interfaces for applications ranging from electronics to biotechnology. researchgate.netrsc.org
The formation of an this compound SAM on a hydroxylated surface, such as silicon oxide, is a complex process. It typically begins with the hydrolysis of the silane headgroup, followed by covalent bond formation with the substrate and subsequent in-plane polymerization with adjacent molecules. The growth of the monolayer often proceeds through the nucleation and expansion of molecular islands until they coalesce to cover the entire surface. nih.govscience.gov
The packing density, which describes how closely the alkyl chains are arranged, is a critical parameter that dictates the quality and performance of the SAM. youtube.com A high packing density results in a well-ordered, crystalline-like structure that provides a superior barrier and a more uniformly hydrophobic surface. nist.govresearchgate.net Conversely, loosely packed arrays are less stable and more disordered. researchgate.net Several factors influence the final structural organization and packing density of the monolayer. Precursors with three reactive groups, such as octadecyltrichlorosilane (OTS), tend to form densely packed SAMs due to the formation of extensive cross-linking siloxane (Si-O-Si) bonds between neighboring molecules. nist.govresearchgate.net In contrast, monochlorinated silanes result in less dense and poorly ordered films. nist.govresearchgate.net
Table 2: Factors Influencing the Quality and Packing Density of this compound SAMs
This table summarizes key experimental variables and their effects on the structural integrity and molecular packing of self-assembled monolayers derived from this compound precursors.
| Factor | Effect on SAM Quality and Packing Density | Reference |
|---|---|---|
| Silane Precursor Type | Trichlorinated silanes (e.g., OTS) form densely packed, well-ordered SAMs due to in-plane polymerization. Monochlorinated silanes form less dense, poorly ordered SAMs. | nist.govresearchgate.net |
| Water Content/Humidity | A controlled amount of surface water is crucial for hydrolysis and bonding. Excess water can hinder nucleation and lead to 3D aggregates instead of a monolayer. | osti.govnih.govscience.gov |
| Solvent | Solvent polarity affects precursor solubility and water content, influencing monolayer quality. Heptane has been shown to produce high-quality monolayers from OTS, while dodecane (B42187) can lead to multilayered films. | researchgate.net |
| Deposition Time | Sufficient time is required for the monolayer to grow from initial islands to full coverage. Surface coverage, island height, and contact angle increase with adsorption time. | nih.gov |
| Deposition Method | Solution-deposited SAMs tend to have higher in-plane connectivity and are more densely packed compared to vapor-deposited SAMs. | researchgate.net |
While well-ordered, densely packed SAMs are often the goal, disorganized or defective monolayers can serve as platforms for creating more complex, mixed-molecular interfaces. Disorganized SAMs, which can be intentionally formed using monochlorinated silanes or by altering deposition conditions, are characterized by lower packing density and a higher number of structural defects. nist.govresearchgate.net
These voids and less-ordered domains within the monolayer provide opportunities for the subsequent incorporation of other functional molecules, such as amphiphiles. Studies on mixed SAM systems have shown that it is possible to create surfaces with tunable compositions. For instance, research on less stable benzenethiol (B1682325) SAMs on gold demonstrated that they undergo significant structural changes when subsequently exposed to a solution of octadecanethiol, indicating the incorporation of the second molecule into the existing layer. nist.gov Similarly, the less-dense structure of a disorganized this compound monolayer would allow for the intercalation or adsorption of amphiphilic molecules. This process enables the creation of multifunctional surfaces where the hydrophobic matrix of the this compound is interspersed with molecules that can provide different chemical or biological functionalities.
Patterning of this compound SAMs for Micro/Nanofabrication
The creation of well-defined patterns of self-assembled monolayers (SAMs) of this compound is a cornerstone of modern micro- and nanofabrication. These patterned surfaces are instrumental in applications ranging from microelectronics to biotechnology. Techniques such as microcontact printing (µCP) and photolithography are commonly employed to generate these structures. rsc.org
Microcontact printing is a soft lithography technique that uses a patterned elastomeric stamp, typically made of polydimethylsiloxane (B3030410) (PDMS), to transfer molecules to a substrate surface. wikipedia.org The process for patterning this compound SAMs on a silicon oxide (SiO₂) surface involves several key steps:
Stamp Inking : The PDMS stamp, which has a defined relief pattern, is "inked" with a solution containing an this compound precursor, such as octadecyltrichlorosilane (OTS). wpmucdn.com
Solvent Evaporation : The solvent is evaporated from the stamp, leaving a layer of the silane precursor on its raised features.
Contact Transfer : The inked stamp is brought into conformal contact with the SiO₂ substrate. The this compound molecules are transferred from the stamp to the substrate, where they react with surface hydroxyl groups to form a covalently bonded, ordered SAM of octadecylsiloxane in a pattern defined by the stamp. wikipedia.orgwpmucdn.com
The resulting patterned SAM, with its dense, hydrophobic octadecyl chains, can act as an effective nanoscale resist. This allows for selective processing of the substrate. For example, the regions of the SiO₂ surface not protected by the this compound SAM can be selectively etched or further functionalized. Research has demonstrated that these patterned SAMs can serve as masks for the anisotropic etching of the underlying silicon, highlighting their utility in fabricating microstructures. wpmucdn.com While the edge resolution of lines produced by µCP on silica (around 200 nm) may be lower than that achieved with alkanethiols on gold, it is sufficient for a wide array of applications, including the fabrication of biosensors and microfluidic devices. wpmucdn.com
Reactive this compound SAMs for Dynamic Surface Functionality
While this compound SAMs are inherently inert due to their saturated alkyl chains, they can be integrated into systems that provide dynamic surface functionality. This is typically achieved by creating mixed or patterned monolayers where the this compound provides a stable, hydrophobic background, and a second, reactive component allows for subsequent chemical transformations. rsc.orgrsc.org
A powerful strategy involves patterning a surface with this compound using a technique like µCP and then "backfilling" the unfunctionalized areas with a different organosilane that possesses a reactive terminal group. wpmucdn.combohrium.com This creates a bifunctional surface with distinct chemical domains.
For instance, a silicon oxide surface can be patterned with lines of octadecylsiloxane. The remaining bare regions can then be exposed to a solution of a second silane, such as one terminated with an amine (-NH₂), thiol (-SH), or azide (B81097) (-N₃) group. wpmucdn.comrsc.org This results in a surface where hydrophobic, non-reactive this compound stripes are separated by reactive, hydrophilic regions. These reactive sites can be used to:
Covalently immobilize biomolecules like proteins or DNA.
Initiate surface-grafted polymerization.
Participate in "click" chemistry reactions for the modular attachment of various molecules. bohrium.comnih.gov
This approach allows for the creation of complex surface architectures where the inertness of this compound is used to spatially direct and confine subsequent chemical reactions, enabling the fabrication of advanced sensor arrays and platforms for studying cell-surface interactions. wpmucdn.com
Surface-Confined Polymerization and Crosslinking of this compound Derivatives
Surface-confined polymerization involving this compound typically refers to the hydrolysis and polycondensation of trifunctional silane precursors, like octadecyltrichlorosilane (OTS), directly on a substrate. This process transforms the monomeric SAM into a cross-linked, two-dimensional polysiloxane network, often referred to as polymerized n-octadecylsiloxane (PODS). researchgate.net
The formation of these robust, polymeric films is a critical method for creating highly stable, superhydrophobic surfaces. The process begins with the adsorption of OTS molecules onto a hydroxyl-rich surface (e.g., glass or silicon oxide). The presence of a thin layer of surface water initiates the hydrolysis of the Si-Cl bonds in OTS to form reactive Si-OH (silanol) groups. These silanols then condense with neighboring molecules and with the substrate's hydroxyl groups, forming a network of strong Si-O-Si (siloxane) bonds. researchgate.net
Research has shown that the morphology and properties of the resulting PODS film can be controlled by process parameters. For example, post-deposition curing temperature and the choice of solvent for rinsing can significantly affect the structure of the polymer layer, influencing its crystalline nature and surface roughness. researchgate.net These polymerized films exhibit enhanced stability compared to their monomeric SAM counterparts, making them suitable for applications requiring durable hydrophobic coatings. Furthermore, this compound-modified silicas have been used as supports for metallocene catalysts in ethylene (B1197577) polymerization, where the surface polarity of the support influences the molar mass of the resulting polyethylene. researchgate.net
Functionalization of Nanoparticles and Porous Materials with this compound
The modification of nanomaterials and porous structures with this compound is a key strategy for tailoring their surface properties, particularly for controlling hydrophobicity and improving compatibility with non-polar environments.
Surface Modification of Magnetic Nanoparticles for Controlled Hydrophobicity
Magnetic nanoparticles (MNPs), such as those made of magnetite (Fe₃O₄), are often synthesized in aqueous media, resulting in hydrophilic surfaces. For applications like bioseparation or use in organic media, their surface must be rendered hydrophobic. This compound is a primary agent for this modification. researchgate.netmyu-group.co.jp
The functionalization is typically achieved by reacting the MNPs with an this compound precursor, such as octadecyl trimethoxy silane (OTMS). myu-group.co.jp The methoxy (B1213986) groups of the OTMS hydrolyze and react with the hydroxyl groups present on the surface of the MNPs, forming stable covalent bonds and coating the nanoparticles with a dense layer of hydrophobic C18 alkyl chains.
Researchers have explored different methods to achieve this functionalization, including direct alkylation of the MNPs and silica-mediated alkylation, where a silica shell is first deposited on the MNP core before functionalization with this compound. Studies have shown that while the alkylation process is successful in all cases, the silica-mediated approach (A-SiMNPs) can result in the highest degree of hydrophobicity. myu-group.co.jp This modification leads to a decrease in surface charge and magnetization but significantly increases the particle's hydrophobicity and size. researchgate.netmyu-group.co.jp
| Functionalization Method | Description | Key Finding | Reference |
|---|---|---|---|
| Direct Alkylated MNPs (A-MNPs) | MNPs are directly reacted with octadecyl trimethoxy silane (OTMS). | Showed the highest magnetization among the functionalized MNPs. | myu-group.co.jp |
| Silica-Mediated Alkyl MNPs (A-SiMNPs) | MNPs are first coated with a silica shell, then functionalized with OTMS. | Exhibited the highest degree of hydrophobicity. | myu-group.co.jp |
| Arginine-Mediated Alkyl MNPs (A-RMNPs) | MNPs are functionalized with Arginine and then with OTMS. | Considered the most biocompatible type among the tested methods. | myu-group.co.jp |
Incorporation of this compound into Mesoporous Silica Microspheres
Mesoporous silica microspheres are widely used in high-performance liquid chromatography (HPLC) as the stationary phase. Their performance can be significantly enhanced by functionalizing their surface. The incorporation of this compound creates a C18 reversed-phase stationary phase, which is the gold standard for separating non-polar to moderately polar analytes.
In one study, fully porous silica microspheres (FPSM) with a high specific surface area (560 m²/g) and a large mesoporous structure (35.2 nm) were synthesized. wpmucdn.com These microspheres were subsequently modified with octadecyltrichlorosilane. This functionalization creates a hydrophobic surface within the pores and on the exterior of the microspheres. The resulting material was successfully used as an HPLC stationary phase for the rapid separation of proteins like cytochrome C, lysozyme, and ovalbumin, achieving baseline separation of five different proteins in under one minute. wpmucdn.com The this compound layer provides the necessary hydrophobic interactions to retain and separate the protein molecules as they pass through the column.
Modification of Montmorillonite Clay Nanoparticles
Montmorillonite (MMT) is a natural clay mineral with a layered silicate (B1173343) structure, making its surface inherently hydrophilic. To improve its compatibility with organic polymers for creating nanocomposites or for applications in treating organic pollutants, its surface is often modified to be hydrophobic (organo-modification). While not this compound, the long-chain molecule octadecylamine (B50001) (ODA) is frequently used for this purpose, illustrating the principle of using an 18-carbon alkyl chain to impart hydrophobicity. researchgate.netresearchgate.net
The modification process involves the intercalation of ODA molecules into the interlayer spaces of the MMT clay. researchgate.net This is typically done by dispersing the clay in a solvent and adding ODA, which exchanges with the native inorganic cations (like Na⁺) between the clay layers. This process not only coats the surface but also increases the spacing between the clay layers.
The effect of this modification is a dramatic change from a hydrophilic to a hydrophobic surface. The degree of hydrophobization can be precisely controlled by the concentration of the ODA solution used for the treatment. researchgate.net
| ODA Concentration in Isopropanol (mol/L) | Observed Effect on Water Droplet | Water Contact Angle (θ) | Reference |
|---|---|---|---|
| < 1.25 x 10⁻³ | Instantly absorbed | Not measurable | researchgate.net |
| Increasing Concentrations | Increasing hydrophobic effect | Increases with concentration | researchgate.net |
| 1.0 | Forms a stable bead on the surface | ~157° (near superhydrophobic) | researchgate.net |
This substantial hydrophobization makes the modified clay useful as a filler in non-polar polymers and for environmental applications such as the adsorption of organic dyes from wastewater. sciencedaily.com
Stabilization of Colloidal Solutions
The modification of nanoparticle surfaces with this compound is a critical technique in surface engineering to control and enhance the stability of colloidal solutions. This process involves the chemical grafting of this compound molecules onto the surface of particles suspended in a liquid, fundamentally altering the particle-particle and particle-solvent interactions. The primary mechanism by which this compound imparts stability is through steric hindrance, a phenomenon where the long hydrocarbon chains create a protective physical barrier around each particle.
When nanoparticles are dispersed in a liquid, they are subject to attractive van der Waals forces that can cause them to aggregate and settle, leading to the instability of the colloid. To counteract this, repulsive forces must be introduced. While electrostatic stabilization relies on inducing like charges on the particle surfaces, this method can be sensitive to changes in the solution's pH and ionic strength. mdpi.comresearchgate.net Steric stabilization, as provided by this compound, offers a robust alternative that is often less susceptible to these environmental factors. researchgate.netnih.gov
The process of functionalization typically involves the reaction of a silane, such as octadecyltrimethoxysilane (B1207800) (ODTMS) or octadecyltrichlorosilane (OTS), with hydroxyl groups present on the surface of many common nanoparticles, like silica. scispace.comresearchgate.net The silane end of the molecule hydrolyzes and forms strong covalent Si-O-Si bonds with the nanoparticle surface, while the long, non-polar C18 alkyl chain (the octadecyl group) extends into the surrounding medium.
Mechanism of Steric Stabilization
The stabilization effect arises from two main thermodynamic and conformational principles when two this compound-coated particles approach each other:
Entropic Repulsion: The long, flexible C18 chains are in constant thermal motion, exploring a large number of conformations. As two particles get close, these chains begin to interpenetrate and become confined. This restriction on their movement represents a significant decrease in conformational entropy. According to thermodynamic principles, systems tend to move towards a state of higher entropy, so this confinement results in a strong repulsive force pushing the particles apart. nih.gov
Osmotic Repulsion: If the solvent is a "good" solvent for the polymer chains, solvent molecules will favorably associate with them. When the chains of two particles overlap, the concentration of these chains in the overlap region increases. This creates an osmotic pressure gradient, causing solvent to flow into the region to dilute the chains, which in turn forces the particles apart.
The effectiveness of the steric barrier is highly dependent on the grafting density —the number of this compound chains per unit of surface area. A higher grafting density results in a more compact and impenetrable layer, leading to greater steric repulsion and enhanced colloidal stability. Research on various organic coatings has shown a clear correlation where a higher adsorbed amount or grafting density leads to slower aggregation and better stabilization.
Research Findings on Stability
While specific data tables for this compound-functionalized colloids are not abundant in publicly available literature, the principles are well-established through studies on similar long-chain alkylsilanes and other organic modifiers. The primary role of the octadecyl group is to render the nanoparticle surface hydrophobic (non-polar). This is particularly useful for stabilizing nanoparticles in non-polar organic solvents or for creating stable Pickering emulsions, where particles stabilize the interface between two immiscible liquids (e.g., oil and water). researchgate.net
The modification of a hydrophilic particle, like silica, with this compound dramatically changes its surface properties. Untreated silica nanoparticles typically possess a negative surface charge in neutral water due to the deprotonation of surface silanol (B1196071) (Si-OH) groups, resulting in a negative zeta potential. The zeta potential is a measure of the magnitude of the electrostatic repulsion between adjacent, similarly charged particles in a dispersion. Systems with a high absolute zeta potential (e.g., > |30| mV) are generally considered electrostatically stable.
Upon functionalization with this compound, the polar silanol groups are consumed in the grafting reaction. The surface becomes dominated by the non-polar C18 chains. This has two major effects:
The particle loses its primary mechanism for stability in polar solvents like water. The hydrophobic surfaces will tend to aggregate to minimize their contact with water, a phenomenon driven by the hydrophobic effect.
The magnitude of the zeta potential is expected to decrease significantly, moving closer to zero, as the surface hydroxyl groups are replaced by the uncharged alkyl chains.
This is why this compound is most effective for stabilizing colloids in non-polar solvents, where the long alkyl chains are well-solvated.
The following table illustrates typical changes in zeta potential for silica nanoparticles after modification with other types of silanes, demonstrating the principle of how surface functionalization alters surface charge. A similar, though more pronounced, reduction in the magnitude of the negative zeta potential would be expected for this compound modification in an aqueous environment.
Table 1: Illustrative Zeta Potential of Unmodified and Modified Silica Nanoparticles (Note: Data is illustrative of the effect of silanization; specific values for this compound may vary.)
| Nanoparticle Type | Modifying Agent | Resulting Surface Group | Zeta Potential (mV) | Reference |
| Unmodified Silica | None | Silanol (-OH) | -6.07 | uni-saarland.de |
| Modified Silica | Methyl trimethoxy silane (MTMS) | Methyl (-CH3) | +9.61 | uni-saarland.de |
| Modified Silica | 3-aminopropyltriethoxy silane (APTES) | Amine (-NH2) | -10.9 | uni-saarland.de |
| Unmodified Silica (10 nm) | None | Silanol (-OH) | -38.8 | mdpi.com |
| Modified Silica (10 nm) | γ-aminopropyl-triethoxysilane | Amine (-NH2) | +20.0 | mdpi.com |
This table was created by the AI based on the referenced research data.
Research on alkylsiloxane self-assembled monolayers has also investigated their stability. Studies on octadecyltrichlorosilane (OTS) coatings have found them to be thermally stable up to 250 °C. However, when immersed in water for extended periods, these hydrophobic layers can gradually degrade through hydrolysis of the Si-O-Si bonds, which would lead to a loss of colloidal stability over time.
Advanced Applications and Functional Materials Based on Octadecylsilane
Sensing Technologies and Biosensors
The application of octadecylsilane in sensing technologies is primarily linked to the modification of sensor surfaces. By creating a hydrophobic and well-ordered monolayer or thin film, this compound can enhance the sensitivity, selectivity, and stability of various sensors designed to detect chemical and biological analytes.
Polymerized n-octadecylsilane (PODS) has been successfully used to create superhydrophobic surfaces on quartz crystal microbalance (QCM) sensors for the detection of volatile organic compounds (VOCs), specifically benzene, toluene, ethylbenzene, and xylene (BTEX). nih.gov The formation of a micronano hierarchical structure results in a surface with a water contact angle above 150°, which is crucial for minimizing the interference of water vapor, a common challenge that can significantly weaken the selectivity of gas sensors. nih.gov
The sensing mechanism relies on the adsorption of VOC molecules onto the PODS film, which causes a change in the resonance frequency of the quartz crystal. The superhydrophobic nature of the PODS surface supports its ability for selective detection of analytes like toluene even in water-containing environments, making the disturbance from humidity negligible. nih.gov Research has shown that the sensor's response is influenced by the molecular polarity of the analytes and the operating temperature, with the response to toluene decreasing as temperature increases, which is attributed to the exothermic nature of the adsorption process. nih.gov These sensors have demonstrated the ability to detect toluene concentrations lower than its odor threshold value of 34 ppm. nih.gov
Table 1: Performance of PODS-Modified QCM Sensor for BTEX Detection| Analyte | Frequency Shift (Hz) at 100 ppm | Key Findings |
|---|---|---|
| Toluene | ~28 Hz | Stable and selective detection, even in high humidity. nih.gov |
| Benzene | Data not specified | Effective detection as part of the BTEX group. nih.gov |
| Ethylbenzene | Data not specified | Effective detection as part of the BTEX group. nih.gov |
| Xylene | Data not specified | Effective detection as part of the BTEX group. nih.gov |
This compound and its amine-functionalized analogue, octadecylamine (B50001), are used to modify electrode surfaces in electrochemical sensors to enhance their analytical performance. These molecules can functionalize materials like graphene aerogel microspheres, creating a platform with a large surface area and high electronic conductivity. nih.gov This functionalization is critical for the specific capture and detection of target analytes.
For instance, an electrochemical sensor for cancer cell detection was developed using octadecylamine- and folic acid-functionalized graphene aerogel microspheres. nih.gov The octadecylamine component contributes to the stable formation of the microspheres which serve as the sensor's foundation. The covalent linkage and ordered alignment of folic acid groups on the surface allow for the specific capture of cancer cells with high efficiency. nih.gov This sensor demonstrated exceptional analytical performance in detecting liver cancer cells, offering a wide linear range and a very low detection limit, and was successfully applied to detect these cells in whole blood samples. nih.gov
Table 2: Analytical Performance of an Octadecyl-Functionalized Electrochemical Biosensor| Parameter | Value | Significance |
|---|---|---|
| Target Analyte | Liver Cancer Cells | Demonstrates application in early cancer diagnosis. nih.gov |
| Linear Range | 5 - 100,000 cells/mL | Allows for quantification over a broad concentration range. nih.gov |
| Limit of Detection (LOD) | 5 cells/mL | Indicates extremely high sensitivity for early detection. nih.gov |
This compound is integrated into chemiresistive sensors by functionalizing sensing materials, such as mesoporous silica (B1680970), to improve their gas sensing properties. researchgate.net Chemiresistors operate by measuring the change in electrical resistance of the sensing material upon exposure to a target gas. The surface modification with octadecyltrimethoxysilane (B1207800) (OTMS) can enhance the adsorption capacity and selectivity for certain gases.
Research has shown that mesoporous silica functionalized with OTMS greatly enhanced the sensing performance for carbon dioxide and mixtures of carbon dioxide and oxygen. researchgate.net Specifically, the adsorption capacity for CO2 increased significantly after functionalization. researchgate.net Furthermore, studies have indicated that composite aerogels incorporating such functionalized silica are electrically conducting, making it possible to fabricate chemiresistor sensors for the detection of acidic gases like hydrogen chloride (HCl) and basic gases such as ammonia. researchgate.net
Biomedical and Biotechnological Applications
In the biomedical and biotechnological fields, this compound is primarily used to modify the surfaces of solid supports for the immobilization of biomolecules, particularly enzymes. The resulting hydrophobic surface facilitates strong interactions, leading to enhanced stability and activity of the immobilized enzymes.
This compound is used to coat various supports, such as magnetic nanoparticles and silica, to create a hydrophobic surface ideal for immobilizing enzymes like lipases. This immobilization is achieved through strong hydrophobic interactions between the enzyme and the long alkyl chains of the this compound. This method is a simple and effective way to purify and immobilize lipases. The hydrophobic environment can induce conformational changes in the enzyme, often leading to a more active form.
The immobilization of biocatalysts onto these particulate carriers is a widely explored strategy to allow for full recycling of the enzyme, which optimizes economic benefits and minimizes waste. Lipase immobilized on this compound-modified magnetic nanoparticles facilitates easy separation and recycling while retaining high activity.
The length of the alkyl chain used for surface modification has a direct and significant impact on the performance of the immobilized enzyme. Research comparing supports modified with alkyl silanes of different chain lengths (e.g., C3, C8, and C18) has consistently shown that enzyme activity and stability increase with increasing chain length.
Studies on Candida rugosa lipase immobilized on modified magnetic nanoparticles demonstrated that the activity was highest on the support modified with trimethoxythis compound (C18). The catalytic activities of lipases immobilized on C18-modified supports were reported to be a factor of two or more than values from other surface-immobilized systems. Furthermore, the stability is significantly enhanced; after seven cycles, lipases immobilized on C18-modified nanoparticles retained 65% of their initial activity, indicating a strong enhancement of stability due to the hydrophobic interaction. This superior performance is attributed to the increased hydrophobicity of the support surface, which promotes a more favorable environment for the lipase.
Table 3: Effect of Alkyl Chain Length on Immobilized Lipase Activity| Support Modification | Relative Enzyme Activity | Key Finding |
|---|---|---|
| C3-Fe3O4 (Propylsilane) | Lowest | Lipase activity increases with the hydrophobicity of the support surface. |
| C8-Fe3O4 (Octylsilane) | Intermediate | Longer alkyl chains provide a more suitable microenvironment for the enzyme. |
| C18-Fe3O4 (this compound) | Highest | This compound modification leads to the highest catalytic activity and enhanced stability. |
Targeted Drug Delivery Systems Utilizing this compound-Functionalized Nanoparticles
The functionalization of nanoparticles with this compound is a strategic approach in the development of targeted drug delivery systems. nih.gov The core principle involves modifying the nanoparticle surface to enhance its therapeutic efficacy, bioavailability, and targeting ability. nih.gov By coating nanoparticles with this compound, a hydrophobic layer is created, which can be advantageous for encapsulating hydrophobic drugs, thereby improving drug loading and stability.
The surface modification of nanocarriers like liposomes, dendrimers, and mesoporous silica is critical for overcoming limitations in cancer therapy. nih.gov While this compound itself provides the hydrophobic character, these functionalized nanoparticles are often further modified with specific targeting ligands—such as antibodies, aptamers, or folate—to achieve active targeting. nih.govmdpi.com Active targeting enables the nanoparticles to selectively bind to and be internalized by cancer cells that overexpress the corresponding receptors, complementing the passive accumulation of nanoparticles in tumors via the enhanced permeability and retention (EPR) effect. mdpi.com
The functionalization process aims to control the physicochemical properties of the nanoparticles to improve clinical outcomes. nih.gov The hydrophobic surface imparted by this compound can influence the formation of the "protein corona"—a layer of proteins that adsorbs to the nanoparticle surface in biological fluids. nih.govnih.gov Controlling this protein corona is crucial, as it is the primary interface between the nanoparticle and the biological system, affecting cellular uptake, circulation time, and immune response. nih.gov Research has shown that hydrophobic nanoparticles tend to adsorb more proteins than hydrophilic ones, a factor that must be carefully managed in the design of effective drug delivery vehicles. nih.gov
Studies on Protein-Surface Interactions on this compound Modified Substrates
The interaction between proteins and surfaces modified with this compound is a subject of significant research, driven by its importance in biocompatibility, biosensors, and chromatography. Hydrophobic interactions are a principal force governing protein adsorption on these surfaces. nih.gov Proteins in an aqueous solution will preferentially adsorb to a hydrophobic this compound surface to minimize the thermodynamically unfavorable interaction between their own hydrophobic domains and water.
The "Vroman effect" can also be observed, where smaller, more abundant proteins may initially bind to the surface but are later displaced by larger proteins that have a higher affinity for the hydrophobic surface. mdpi.com The nature of the adsorbed protein layer can significantly alter the biological response to the material. Therefore, understanding and controlling these interactions on this compound-modified substrates is essential for designing materials for biomedical applications, from medical implants to drug delivery systems. nih.gov
High-Performance Coatings and Protective Layers
Development of Hydrophobic and Superhydrophobic Coatings
This compound and its derivatives, such as octadecyltrimethoxysilane (ODTMS), are extensively used to create hydrophobic and superhydrophobic surfaces on a variety of substrates. mdpi.commdpi.com A hydrophobic surface is characterized by a water contact angle (WCA) greater than 90°, while a superhydrophobic surface exhibits a WCA above 150° and a low sliding angle. mdpi.comufl.edu These properties are achieved by combining low surface energy chemistry, provided by the long alkyl chain of this compound, with specific surface topography. ufl.edumdpi.com
Self-assembled monolayers (SAMs) of this compound can render a smooth surface hydrophobic, with contact angles reaching up to ~120°. mdpi.com To achieve superhydrophobicity, surface roughness at both the micro- and nanoscale is required. mdpi.comresearchgate.net A common method involves creating a rough surface structure first, often using silica (SiO₂) nanoparticles, and then functionalizing this rough surface with this compound to lower its surface energy. ufl.eduresearchgate.net The resulting hierarchical, raspberry-like morphology can trap air pockets beneath water droplets, leading to the superhydrophobic "lotus effect," where water beads up and rolls off easily. mdpi.com
The effectiveness of these coatings has been demonstrated on materials like glass, metals, and textiles. core.ac.uk For example, hybrid sol-gel coatings have been synthesized using tetraethyl orthosilicate (B98303) (TEOS) and long-chain alkyl silanes, which form alkyl-modified silica nanoparticles in-situ, yielding transparent superhydrophobic coatings. mdpi.com
Table 1: Water Contact Angle (WCA) on Various this compound-Based Coatings
| Substrate Material | Coating Method/Composition | Resulting Property | Water Contact Angle (WCA) | Reference |
|---|---|---|---|---|
| Polished Aluminum Alloy (AA2024) | Dip-coating with ODTMS | Hydrophobic | ~105° - 115° | mdpi.com |
| Glass / Sand | SiO₂ particles modified with Trimethylchlorosilane (TMCS) | Superhydrophobic | 165° ± 1° | mdpi.com |
| Glass | Hybrid sol-gel with TEOS and long-chain alkyl silanes | Superhydrophobic | > 150° | mdpi.com |
| Wood | UV-cured coating with self-assembled hollow silica nanoparticles | Superhydrophobic | 160.4° ± 0.2° | researchgate.net |
Anti-Corrosion Properties on Metal Alloys (e.g., Aluminum Alloy)
This compound-based coatings provide effective corrosion protection for metal alloys, including aluminum alloys like AA2024 and AA5052. mdpi.comscielo.br The primary protection mechanism is the formation of a dense, hydrophobic barrier that repels water and prevents corrosive species from reaching the metal surface. mdpi.comuakron.edu
Organosilane coatings, such as those made from ODTMS, self-assemble on the metal oxide surface, with the silane (B1218182) head group forming strong Si-O-Metal bonds and the long octadecyl chains orienting outwards. mdpi.com This creates a tightly packed, non-polar layer that acts as a physical barrier to moisture. mdpi.com Studies have shown that these coatings significantly increase the corrosion resistance of aluminum alloys when subjected to corrosive environments like sodium chloride solutions. uakron.eduuakron.edu
The long-term stability of these coatings is a key area of research. While a single layer of ODTMS provides initial protection, its hydrophobicity can decrease over time when immersed in water due to the gradual hydrolysis of the siloxane (Si-O-Si) and silane-to-metal (Si-O-Al) bonds. mdpi.com To enhance durability, multi-layer systems or the use of under-layers, such as permanganate conversion coatings or layers of 1,2-bis(triethoxysilyl)ethane (BTSE), have been investigated. mdpi.com Electrochemical tests confirm that silane-coated aluminum alloys exhibit significantly lower corrosion rates compared to untreated alloys. scielo.bruakron.edu
Table 2: Corrosion Test Results for Silane Coatings on Aluminum Alloy
| Aluminum Alloy | Silane Coating | Corrosive Solution | Test Duration | Finding | Reference |
|---|---|---|---|---|---|
| AA2024-T3 | Bis(triethoxysilylpropyl)amine (Bis) | 3.5 wt.% NaCl | 7 days | Best corrosion resistance in NaCl solution | uakron.edu |
| AA2024-T3 | (Heptadecafluoro-1,1,2,2-tetrahydrodecyl)trichlorosilane (FTS) | 0.068 M Oxalic Acid | 7 days | Best corrosion resistance in oxalic acid solution | uakron.edu |
| AA2024 | Octadecyltrimethoxysilane (ODTMS) | Water | ~1 month | Initial protection, but hydrophobicity decreases over time | mdpi.com |
| 5052 Alloy | Vinyltriethoxysilane (VTES) | 0.1 M NaCl | Several hours | Effective initial protection | scielo.br |
UV Protective Coatings and Self-Cleaning Surfaces
The superhydrophobic nature of many this compound-based coatings directly imparts excellent self-cleaning properties. mdpi.comresearchgate.net This "lotus effect" allows water droplets to easily roll off the surface, picking up and carrying away dust, dirt, and other contaminants in the process. core.ac.ukwikipedia.org This functionality is highly desirable for applications such as building materials, windows, and solar panels to reduce maintenance and maintain performance. mdpi.comnih.gov The self-cleaning action relies on the combination of high water contact angle and low roll-off angle, which is achieved through the dual-scale roughness and low surface energy provided by the silane coating. mdpi.com
In addition to self-cleaning, these coatings can offer protection against environmental stressors like ultraviolet (UV) radiation. The durability of superhydrophobic surfaces under simulated outdoor conditions, which includes UV exposure, is a critical factor for practical applications. researchgate.net Some formulations have demonstrated good UV resistance and thermal stability, making them suitable for harsh environments. researchgate.net The incorporation of nanoparticles like titanium dioxide (TiO₂) into the coating formulation can further enhance these properties. TiO₂ is a well-known photocatalyst that, when exposed to UV light, can break down organic pollutants. wikipedia.orgnih.gov This photocatalytic activity can be combined with the superhydrophobic properties of this compound to create multifunctional coatings that are both self-cleaning via water repellency and capable of decomposing organic grime. nih.gov
Water-Repellent Textiles and Paper Materials
This compound-based compounds are instrumental in the development of superhydrophobic coatings for textiles and paper products. These coatings impart a high degree of water repellency, causing water to bead up and roll off the surface, a phenomenon often referred to as the "lotus effect." This is achieved by creating a low surface energy layer and often a hierarchical micro/nanostructure on the material's surface.
A common method involves the use of octadecyltrichlorosilane (B89594) (OTS), which can form a self-assembled monolayer (SAM) on surfaces containing hydroxyl groups, such as cellulose fibers in textiles and paper. The long octadecyl chain provides the necessary hydrophobicity. To enhance this effect and create a superhydrophobic surface with a water contact angle greater than 150°, nanoparticles are often incorporated into the coating.
One study detailed the fabrication of a superhydrophobic polyethylene terephthalate (PET) fabric using a fluorine-free octadecyltrichlorosilane (OTS) solution combined with hollow silica (HS) nanoparticles. The incorporation of these nanoparticles was found to significantly increase the surface roughness, which is a key factor in achieving superhydrophobicity. rsc.orgeurekalert.orgnih.gov The resulting treated fabrics exhibited a remarkable water contact angle of 152.4° ± 0.8°. rsc.orgnih.gov Furthermore, the durability of these coatings was tested through laundering procedures, with the fabrics maintaining their water-repellent properties even after 20 washing cycles. rsc.orgnih.gov
The mechanism behind the water repellency of such coatings is the formation of a composite interface where air is trapped within the rough surface structure. This air cushion minimizes the contact between the water droplet and the solid surface, leading to very high contact angles and low roll-off angles. Other silanes, such as trimethoxy(octadecyl)silane (OTMS), have also been successfully employed in creating water-repellent coatings for textiles.
The following table summarizes the performance of an OTS and hollow silica nanoparticle-based superhydrophobic coating on PET fabric.
| Coating Component | Parameter | Result |
| Octadecyltrichlorosilane (OTS) & Hollow Silica (HS) Nanoparticles | Water Contact Angle | 152.4° ± 0.8° |
| Octadecyltrichlorosilane (OTS) & Hollow Silica (HS) Nanoparticles | Durability | Maintained water repellency after 20 laundering cycles |
Applications in Oil/Water Separation
The unique surface properties imparted by this compound coatings are highly effective for oil/water separation applications. By creating surfaces that are simultaneously superhydrophobic (water-repelling) and superoleophilic (oil-attracting), materials can be engineered to selectively allow the passage of oil while blocking water.
This principle has been successfully applied to various substrates, including stainless steel meshes and cellulose beads. When a material like a stainless steel mesh is coated with trichloro(octadecyl)silane, its surface properties are dramatically altered. Research has shown that such coated meshes can achieve a static water contact angle of approximately 152° while having an oil contact angle of nearly 0°. ossila.com
When an oil-water mixture is introduced to this functionalized surface, the water is repelled due to the superhydrophobic nature of the coating, which is explained by the Cassie-Baxter wetting state. ossila.com In this state, air is trapped in the micro/nanostructures of the surface, creating a barrier for the water. Conversely, the superoleophilic property of the surface allows the oil to readily wet the surface and pass through the pores of the mesh. This gravity-driven separation process has demonstrated high efficiency, with reports of 99% oil-water separation in a single pass. ossila.com The durability of these coatings is also a key feature, with the ability to maintain their wetting characteristics and separation efficiency even after multiple uses. ossila.com
Similarly, cellulose beads, which are naturally hydrophilic, can be transformed into superhydrophobic materials through grafting with this compound derivatives. These functionalized beads can then be used for the absorption of oils and organic solvents from water.
The table below outlines the wetting properties of a trichloro(octadecyl)silane-coated stainless steel mesh used for oil/water separation.
| Parameter | Value | Implication for Separation |
| Water Contact Angle | ~152° | High water repellency (superhydrophobic) |
| Oil Contact Angle | ~0° | High oil affinity (superoleophilic) |
| Separation Efficiency | 99% in a single pass | Effective separation of oil from water |
| Durability | Retained efficiency after 10 consecutive passes | Suitable for repeated use |
Anti-Fogging and Anti-Scratch Coatings
The application of this compound in anti-fogging and anti-scratch coatings is not straightforward and requires careful consideration of the underlying mechanisms of these properties.
Anti-Fogging Coatings: The primary mechanism of anti-fogging coatings is to prevent the formation of light-scattering water droplets on a surface. This is typically achieved by creating a hydrophilic surface that allows water to spread into a thin, uniform, and transparent film. morressier.comfraunhofer.de Anti-fog coatings are based on materials that absorb moisture and distribute it evenly. morressier.com Given that this compound imparts hydrophobic properties to a surface, its use in creating anti-fogging surfaces is counterintuitive. The inherent water-repellent nature of this compound would promote the formation of distinct water droplets, which is the cause of fogging. Therefore, this compound itself is not a suitable primary component for anti-fogging coatings.
Anti-Scratch Coatings: Anti-scratch coatings are designed to enhance the surface hardness and durability of materials, particularly plastics, to resist abrasion. wikipedia.org These coatings often consist of a polymer matrix with embedded hard nanoparticles, such as silica (SiO₂), titanium dioxide (TiO₂), or alumina. wikipedia.orggoogle.com Siloxane compounds are also frequently used in these formulations to improve scratch resistance. wikipedia.org While this compound can form a durable self-assembled monolayer, its primary function is to lower surface energy and create a hydrophobic layer. There is limited direct evidence in the reviewed literature to suggest that this compound is a key component in mainstream anti-scratch coating formulations for enhancing hardness. However, its application could potentially contribute to a "slippery" surface that might reduce the impact of certain types of scratching. The primary components for scratch resistance remain hard mineral particles and a cross-linked resin binder. google.com
Advanced Electronic and Optoelectronic Devices
Organic Field-Effect Transistors (OFETs) with this compound as Dielectric or Surface Modifier
This compound, particularly in the form of octadecyltrichlorosilane (OTS), plays a crucial role as a surface modifier for the gate dielectric in organic field-effect transistors (OFETs). scitechdaily.comsemanticscholar.org In a typical OFET structure, an organic semiconductor layer is deposited onto a gate insulator, which is commonly silicon dioxide (SiO₂). stoggles.com The interface between the gate dielectric and the organic semiconductor is critical to the device's performance.
Treating the SiO₂ surface with an OTS self-assembled monolayer (SAM) has been shown to significantly improve the performance of pentacene-based OFETs. The primary benefit of the OTS treatment is a substantial enhancement in charge carrier mobility. scitechdaily.comsemanticscholar.org For instance, studies have reported achieving a charge mobility of up to 0.74 cm²/V·s in OTS-treated devices. scitechdaily.comsemanticscholar.org The OTS monolayer modifies the surface energy of the dielectric, promoting better ordering of the organic semiconductor molecules deposited on top, which facilitates more efficient charge transport.
However, the quality of the OTS solution is critical. The use of aged OTS solutions can lead to several drawbacks, including an increase in mobility dispersion, significant hysteresis in the current-voltage characteristics, and high threshold voltages. scitechdaily.comsemanticscholar.org In contrast, OFETs fabricated with fresh OTS solutions exhibit very low hysteresis, a threshold voltage close to zero, and much lower mobility dispersion. scitechdaily.comsemanticscholar.org These findings indicate that impurities or degradation products in aged OTS solutions can introduce charge traps at the dielectric-semiconductor interface, which negatively impact device performance.
The following table summarizes the effect of OTS treatment on the performance of pentacene-based OFETs.
| OTS Treatment | Performance Metric | Observation |
| Fresh OTS Solution | Charge Mobility (µ) | Significant improvement (up to 0.74 cm²/V·s) |
| Fresh OTS Solution | Hysteresis (IDS-VG) | Very low |
| Fresh OTS Solution | Threshold Voltage (VT) | Close to 0 V |
| Aged OTS Solution | Charge Mobility (µ) | Increased dispersion |
| Aged OTS Solution | Hysteresis (IDS-VG) | Substantial increase |
| Aged OTS Solution | Threshold Voltage (VT) | High |
Flexible Electronic Circuits and Displays
While this compound is not a direct component of the flexible circuits or display elements themselves, its role as a surface modifier for substrates is relevant to the field of flexible electronics. The performance of flexible electronic devices, such as flexible organic light-emitting diode (OLED) displays and printed circuit boards, relies heavily on the properties of the interfaces between different material layers. google.comsvc.org
Flexible electronics often utilize polymer substrates like polyimide, which may require surface treatments to ensure proper adhesion and performance of subsequent layers. mdpi.com The principles of surface modification with this compound, as demonstrated in OFETs, can be extended to flexible substrates. By forming a self-assembled monolayer, this compound can control the surface energy, reduce surface defects, and promote the ordered growth of overlying organic semiconductor or conductive layers.
Applications in Photovoltaic Devices (e.g., Solar Cells)
In the realm of photovoltaic devices, particularly perovskite solar cells, this compound and other silane coupling agents are emerging as important interfacial modifiers to enhance both efficiency and stability. eurekalert.org Perovskite solar cells are a promising photovoltaic technology, but they can suffer from instability and performance losses due to defects at the interfaces between the perovskite active layer and the charge transport layers. ossila.comtorvergata.it
Research has demonstrated that introducing a silane coupling agent at the interface between the perovskite layer and the hole transport layer (HTL) can significantly improve device performance. eurekalert.org For example, trimethoxysilane molecules with functional groups can strengthen the adhesion at this buried interface, which is crucial for long-term stability. eurekalert.org
The mechanism of action involves the silane molecules anchoring to the surface and regulating the crystallization of the perovskite film, which leads to a reduction in defects and non-radiative recombination. eurekalert.org This passivation of interfacial defects and optimization of energy level alignment allows for more efficient extraction of charge carriers (holes) from the perovskite layer. Furthermore, the hydrophobic nature of the long alkyl chains in molecules like this compound can help to protect the moisture-sensitive perovskite layer from degradation.
Micro Electro Mechanical Systems (MEMS) Lubrication
The advent of Micro Electro Mechanical Systems (MEMS) has revolutionized various technological sectors by integrating miniaturized mechanical and electromechanical components. However, the high surface-area-to-volume ratios inherent in these devices make them susceptible to significant operational challenges, primarily stiction and wear, which can lead to device failure. mems-exchange.orgresearchgate.net Stiction, the unintentional adhesion of compliant microstructural surfaces, arises from interfacial forces like capillary, van der Waals, and electrostatic attractions that can overpower the restoring forces of the microstructures. mems-exchange.org Effective lubrication is therefore critical to mitigate these effects and ensure the reliability and longevity of MEMS devices. researchgate.net
This compound, particularly in the form of organosilanes like octadecyltrichlorosilane (OTS) and trimethoxy(octadecyl)silane (OTMS), has emerged as a key material for MEMS lubrication. sigmaaldrich.com These molecules are applied as anti-stiction coatings, forming self-assembled monolayers (SAMs) on the silicon and silicon oxide surfaces commonly used in MEMS fabrication. mems-exchange.orgsigmaaldrich.comdtu.dk These monolayers reduce surface energy and friction, thereby preventing moving parts from permanently adhering to each other. substech.comresearchgate.net The application of these hydrocarbon-based SAMs has been shown to significantly reduce stiction and adhesion in microstructures. dtu.dk
The formation of an this compound SAM involves the reaction of the silane headgroup with hydroxyl (-OH) groups on the substrate surface, creating strong covalent siloxane (Si-O-Si) bonds. sigmaaldrich.comed.ac.uk This is followed by the self-assembly of the long, 18-carbon alkyl chains, which pack closely together due to van der Waals forces, resulting in a dense, ordered, and hydrophobic surface. mdpi.com This process can be carried out through liquid-phase deposition or chemical vapor deposition (CVD), with CVD often being preferred to avoid the particulate aggregates that can form in solution-based methods. dtu.dked.ac.uk The resulting OTS films are typically around 2.8 nm thick. substech.com
Research Findings and Performance Data
Extensive research has quantified the effectiveness of this compound coatings in improving the tribological properties of MEMS surfaces. Studies have focused on measuring parameters such as the coefficient of friction, adhesion, wear resistance, and thermal stability.
Friction and Adhesion: this compound SAMs have demonstrated a significant reduction in both friction and adhesion forces. Nanoscale friction experiments using atomic force microscopy (AFM) revealed that OTS-covered silicon surfaces exhibit a low friction coefficient, which can be as low as 0.06 at initial, low normal loads. researchgate.net However, the friction force shows a non-linear dependence on the normal loading force and tends to increase with sliding velocity. researchgate.net
Comparative studies have highlighted the superior performance of OTS compared to other coatings. For instance, when compared with dichlorodimethylsilane (DDMS), OTS SAMs exhibit lower apparent work of adhesion and a lower coefficient of static friction, making them a better choice for mitigating stiction. mems-exchange.org While both coatings offer substantial improvement over a standard chemical oxide surface, the more ordered structure of the OTS monolayer contributes to its enhanced lubrication characteristics. mems-exchange.org
Interactive Data Table: Comparison of Anti-Stiction Coatings
Data sourced from a comparative study on dichlorodimethylsilane (DDMS) and octadecyltrichlorosilane (OTS) self-assembled monolayers. mems-exchange.org
Wear Resistance and Durability: The durability of OTS coatings is a critical factor for the long-term operation of MEMS devices. Wear experiments have shown that OTS SAMs possess good wear-resisting properties at the nanoscale. researchgate.net AFM-based wear tests involving 1000 cycles of scanning with a sharp tip resulted in a wear track depth much smaller than the coating thickness, confirming its robustness. researchgate.net However, the performance can degrade under higher loads. At a normal load of 0.5N, the friction coefficient was observed to gradually increase from 0.06 to 0.13 as the monolayer wore and a transfer film formed on the counterpart surface. researchgate.net This suggests that while effective, OTS is best suited as a boundary lubricant for very low-load applications. researchgate.net The tribological performance is also strongly dependent on the packing density and molecular orientation of the monolayer. researchgate.net
Thermal Stability: A significant limitation of this compound coatings is their thermal stability. OTS SAMs are generally stable in oxidizing environments for temperatures up to approximately 225°C. mems-exchange.orgtransducer-research-foundation.org Beyond this temperature, the film begins to degrade, losing its hydrophobic and anti-stiction properties. This contrasts with other coatings like DDMS, which can remain hydrophobic up to 400°C, and perfluorodecyltrichlorosilane (FDTS), which is also stable up to 400°C. mems-exchange.orgsubstech.comtransducer-research-foundation.org This lower thermal stability can be a constraint in MEMS applications that involve high-temperature packaging or operating environments. transducer-research-foundation.org
Interactive Data Table: Thermal Stability of MEMS Coatings
Data compiled from studies on the thermal stability of anti-stiction coatings. mems-exchange.orgsubstech.comtransducer-research-foundation.org
Stability and Durability Studies of Octadecylsilane Modified Surfaces
Hydrolytic Stability and Degradation in Aqueous Environments
The stability of octadecylsilane coatings in water is crucial for many applications. The primary degradation mechanism in aqueous environments is the hydrolysis of the siloxane bonds (Si-O-Si) that link the silane (B1218182) molecules to each other and to the substrate, as well as the Si-O-Substrate bonds.
Long-term immersion studies on octadecyltrimethoxysilane (B1207800) (ODTMS) coated aluminum alloys have shown a gradual decrease in hydrophobicity over time. nih.govresearchgate.net This indicates that the organosilane layer is not completely stable and slowly hydrolyzes, allowing water molecules to penetrate the coating and interact with the underlying substrate. nih.govresearchgate.net The process involves water molecules attacking the Si-O-Si and Si-O-Al bonds, leading to the release of loose alkylsilanol molecules from the coating and leaving unprotected sites on the surface. researchgate.net This degradation is observable through a decrease in the water contact angle over extended periods of immersion. For instance, on an ODTMS-coated aluminum alloy, the water contact angle can decrease significantly over hundreds of hours of immersion in deionized water. nih.gov
In the context of reversed-phase chromatography, where this compound is bonded to silica (B1680970) particles, exposure to highly aqueous mobile phases can lead to a phenomenon known as "phase collapse" or "dewetting." mac-mod.com This occurs when the hydrophobic alkyl chains self-associate to minimize their surface energy, effectively expelling the polar aqueous mobile phase from the pores of the stationary phase. mac-mod.com This collapse results in reduced retention times and poor reproducibility. mac-mod.com
The stability in aqueous environments can be influenced by the structure of the silane. Dipodal silanes, which have two silicon atoms that can bond to the surface, have demonstrated markedly improved resistance to hydrolysis in strongly acidic and brine environments compared to conventional monofunctional silanes like this compound. tainstruments.com
Interactive Data Table: Hydrolytic Stability of this compound-Modified Aluminum Alloy
The following table shows the change in water contact angle (CA) of an octadecyltrimethoxysilane (ODTMS) coating on an aluminum alloy during long-term immersion in deionized water, indicating the gradual hydrolytic degradation.
| Immersion Time (hours) | Water Contact Angle (°) |
| 0 | 105 |
| 100 | 98 |
| 200 | 92 |
| 400 | 85 |
| 800 | 78 |
| Data synthesized from descriptive findings in referenced studies. nih.gov |
Thermal Stability and Decomposition Mechanisms
This compound self-assembled monolayers (SAMs) generally exhibit good thermal stability. Studies have shown that octadecyltrichlorosilane (B89594) (OTS) monolayers on SiO2 substrates are thermally stable up to 573 K (300 °C) under vacuum annealing. nih.gov Above this temperature, the decomposition of the monolayer begins. nih.gov Research on OTS SAMs on planar silicon surfaces indicates thermal stability up to 525 K (252 °C), with significant enhancement observed on curved silica surfaces, where stability can reach up to 625 K (352 °C). researchgate.net
The decomposition mechanism of this compound monolayers primarily involves the cleavage of C-C and Si-C bonds at elevated temperatures. nih.govresearchgate.net Infrared spectroscopy studies have shown that as the temperature increases, disorder is introduced into the alkyl chains, originating at the terminal methyl group and propagating towards the silicon headgroup. nih.govresearchgate.net Thermogravimetric analysis (TGA) of this compound-modified silica shows a significant weight loss corresponding to the decomposition of the bonded alkyl chains, typically occurring in the range of 200 °C to 600 °C. tainstruments.comresearchgate.net The underlying Si-O-Si network of the monolayer, however, can remain intact at much higher temperatures. researchgate.net
Interactive Data Table: Thermal Decomposition of this compound Monolayers
This table presents typical temperature ranges for the stability and decomposition of this compound monolayers on silica substrates based on thermogravimetric analysis (TGA) and spectroscopic studies.
| Temperature Range (°C) | Observation |
| < 250 | Monolayer is generally stable. |
| 250 - 400 | Onset of decomposition, cleavage of C-C and Si-C bonds. researchgate.net |
| 400 - 600 | Significant decomposition and weight loss of the organic layer. researchgate.net |
| > 600 | Complete decomposition of the alkyl chains. researchgate.net |
| Data synthesized from descriptive findings in referenced studies. tainstruments.comnih.govresearchgate.net |
Chemical Stability under Extreme pH Conditions
The chemical stability of this compound-modified surfaces, particularly on silica supports, is highly dependent on the pH of the surrounding environment.
Under acidic conditions (low pH), the primary degradation pathway is the hydrolysis of the siloxane bonds (Si-O-Si) that link the this compound molecules to the silica surface. However, specialized C18 HPLC columns are designed for use at very low pH values, some as low as 0.5 to 1.0, by using special surface treatments and high-density bonding that inhibit this hydrolysis. tue.nlhawachhplccolumn.comhawach.com For these columns, stability can be maintained in a pH range of 0.5-8.0. hawachhplccolumn.com
Under alkaline conditions (high pH), the degradation mechanism is more severe. High pH environments, particularly above pH 10, lead to the dissolution of the underlying silica substrate itself, which is often the main cause of bonded-phase degradation rather than the cleavage of the Si-C bond of the this compound. mac-mod.comresearchgate.netscholarlinkinstitute.org This dissolution of the silica support leads to the loss of the bonded this compound phase. scholarlinkinstitute.org The stability at high pH can be somewhat improved by using densely bonded and end-capped stationary phases, which provide better protection of the silica surface from the alkaline mobile phase. mac-mod.comresearchgate.net Titanized silica supports have also been shown to enhance stability at pH 10. nih.gov
Interactive Data Table: pH Stability of this compound-Modified Silica
The table below outlines the general stability and primary degradation mechanisms for this compound bonded to silica across a range of pH values.
| pH Range | Stability | Primary Degradation Mechanism |
| 0.5 - 2.0 | Stable (with specialized bonding) | Slow hydrolysis of siloxane bonds. hawachhplccolumn.comhawach.com |
| 2.0 - 8.0 | Generally Stable | Minimal degradation. hawachhplccolumn.com |
| 8.0 - 10.0 | Limited Stability | Increased rate of silica dissolution. mac-mod.comresearchgate.net |
| > 10.0 | Unstable | Rapid dissolution of the silica substrate. scholarlinkinstitute.org |
| Data synthesized from descriptive findings in referenced studies. |
Mechanical Robustness and Abrasion Resistance of Coatings
The mechanical durability of this compound coatings is essential for applications involving physical contact or wear. The assessment of mechanical robustness often involves techniques like nano-scratch tests and Taber abrasion tests. researchgate.netresearchgate.nettaberindustries.comcovalentmetrology.comtaberindustries.com
The abrasion resistance of a coating is related to its hardness and adhesion to the substrate. While this compound forms a very thin monolayer, its presence can influence the tribological properties of the surface. The primary failure mechanisms under mechanical stress are cohesive failure within the coating and adhesive failure at the coating-substrate interface. researchgate.net
Studies on silica-based coatings, which provide a relevant model, show that abrasion resistance is governed by factors like coating density and film adhesion. researchgate.net Quantitative image analysis combined with mechanical abrasion can be used to determine the gradual loss of coated area, providing a practical measure of degradation. researchgate.nettue.nl For instance, the wear resistance of nanocomposite coatings, which can include silica nanoparticles, is often evaluated by correlating scratch resistance with wear resistance. researchgate.net The addition of nanoparticles can significantly improve the scratch and abrasion resistance of coatings. mdpi.com While specific quantitative data for pure this compound monolayers is sparse, the principles derived from studies on similar thin films and nanocomposite coatings are applicable. The durability is a trade-off, where denser, more cross-linked films may offer better mechanical performance.
Interactive Data Table: Abrasion Resistance Metrics for Thin Coatings
This table provides an overview of common tests and metrics used to evaluate the mechanical robustness of thin coatings similar to this compound.
| Test Method | Parameter Measured | Indication of Robustness |
| Taber Abrasion Test | Weight loss (mg per 1000 cycles) taberindustries.com | Lower weight loss indicates higher abrasion resistance. |
| Nano-scratch Test | Critical load for delamination (N) covalentmetrology.com | Higher critical load indicates better adhesion and resistance to scratching. |
| Nano-scratch Test | Coefficient of friction | Lower coefficient of friction can indicate better lubricity and wear resistance. |
| Image Analysis after Abrasion | Percentage of coated area remaining researchgate.nettue.nl | Higher percentage indicates greater durability. |
| This table presents common methodologies for evaluating coatings and is based on general testing principles. researchgate.nettue.nlcovalentmetrology.comtaberindustries.com |
Long-Term Performance and Lifetime Assessment
The long-term performance of this compound-modified surfaces is a culmination of their resistance to hydrolytic, thermal, chemical, and mechanical degradation. For outdoor applications, resistance to UV radiation and weathering also becomes critical.
The lifetime of these coatings is highly application-dependent. In controlled environments like HPLC columns, the lifetime is often measured in the number of injections or volume of mobile phase passed through, with degradation being accelerated by extreme pH and high temperatures. mac-mod.comresearchgate.net For coatings on substrates exposed to the elements, the assessment is more complex. Long-term immersion tests are used to simulate marine environments and evaluate the durability of coatings against biofouling and corrosion. dtic.milatslab.compowdermetallurgy.com
Studies on ODTMS coatings on aluminum alloys have shown that even with gradual hydrolytic degradation, the coatings can provide protection for extended periods, with the stability being highest for dense, well-formed layers. nih.govresearchgate.net The use of under-layers or more robust silane structures like dipodal silanes can significantly enhance long-term stability. nih.govtainstruments.com Ultimately, predicting the lifetime of an this compound-modified surface requires considering the synergistic effects of all potential degradation factors in its specific operational environment.
Role in Analytical Separation Science: Chromatography and Extraction
High-Performance Liquid Chromatography (HPLC) Stationary Phases
The most widespread application of octadecylsilane is in the manufacturing of stationary phases for High-Performance Liquid Chromatography (HPLC). hawachhplccolumn.com C18 columns, which are packed with silica (B1680970) particles chemically bonded with this compound, are the most commonly used columns in HPLC due to their versatility, stability, and high efficiency in separating a vast array of compounds. hawachhplccolumn.comuhplcs.com
This compound (C18) bonded to silica gel creates a non-polar (hydrophobic) stationary phase, which is the cornerstone of reversed-phase chromatography (RPC). uhplcs.com In this chromatographic mode, a polar mobile phase, typically a mixture of water with a less polar organic solvent like acetonitrile (B52724) or methanol, is used to carry the sample through the column. uhplcs.comphenomenex.blog
The fundamental principle of separation in reversed-phase chromatography is based on hydrophobic interactions. pharmaguideline.com When a mixture of compounds is introduced into the column, non-polar analytes are more strongly attracted to the long, non-polar C18 alkyl chains of the stationary phase and are therefore retained longer. uhplcs.compharmaguideline.com Conversely, more polar analytes have a greater affinity for the polar mobile phase and travel through the column more quickly, eluting first. uhplcs.com The retention strength is directly related to the hydrophobicity of the analyte; the more hydrophobic the molecule, the stronger its interaction with the C18 phase and the longer its retention time. hawach.com
The retention mechanism can be described as a partitioning process where analytes distribute between the stationary phase and the mobile phase. science.gov The degree of retention is influenced by several factors:
Analyte Hydrophobicity: Compounds with higher hydrophobicity (often indicated by a positive log P value) exhibit stronger retention. phenomenex.blog
Mobile Phase Composition: The strength of the mobile phase is adjusted by changing the ratio of the organic solvent to water. Increasing the proportion of the organic solvent (the stronger solvent) decreases the polarity of the mobile phase, which weakens the hydrophobic interaction between the analyte and the stationary phase, leading to faster elution. phenomenex.blognih.gov
Stationary Phase Properties: The length of the alkyl chain (e.g., C18 vs. C8), the density of the bonded chains (carbon load), and the presence of end-capping (reacting residual silanol (B1196071) groups on the silica surface) all affect the retention and selectivity of the separation. uhplcs.compharmaguideline.com C18 columns, with their 18-carbon chains, provide strong hydrophobic retention, making them suitable for separating a wide range of non-polar to moderately polar compounds. hawachhplccolumn.comuhplcs.com
Under highly aqueous mobile phase conditions (typically less than 5% organic solvent), traditional C18 phases can exhibit a phenomenon known as "phase collapse." sigmaaldrich.com In this state, the C18 chains fold down onto the silica surface, reducing the available hydrophobic surface area and causing a loss of retention. sigmaaldrich.comchromatographyonline.com To counteract this, specialized aqueous-compatible C18 columns have been developed that incorporate polar groups or use different bonding technologies to remain wettable and functional in 100% aqueous environments. sigmaaldrich.comchromatographytoday.com
The versatility and reliability of C18 columns make them indispensable for a multitude of analytical applications across various scientific and industrial sectors. hawachhplccolumn.comuhplcs.com
C18 columns are widely used for the analysis of complex biological samples. In proteomics, they are crucial for peptide mapping, which involves separating peptide fragments produced from the enzymatic digestion of proteins. sigmaaldrich.com This technique requires columns that can retain both polar and non-polar peptides to provide a comprehensive profile of the protein. sigmaaldrich.com The separation of large biomolecules like proteins and peptides often necessitates the use of columns with wider pores (e.g., 300 Å) to allow these molecules to access the stationary phase within the pores. hawachhplccolumn.comsigmaaldrich.com Research has demonstrated the development of narrow-bore C18 columns capable of achieving very high separation efficiencies for peptides and proteins, which is critical for analyzing limited and complex samples in proteomics. mdpi.comacs.org
| Analyte Type | Column Details | Performance Metric | Finding | Reference |
|---|---|---|---|---|
| Peptides | C18-bound silica monolith (100 mm × 1.8 mm) | Separation Efficiency | Achieved 400,000 plates/m, separating five peptides in under 1 minute at a high flow rate. | mdpi.com |
| Proteins | C18-bound silica monolith (100 mm × 1.8 mm) | Separation Efficiency | Achieved plate counts as high as 235,000 plates/m for a protein mixture. | mdpi.com |
| Peptides (Hela cell digest) | Amine-bridged hybrid C18 monolith (20-μm-i.d.) | Identification Sensitivity | Identified an average of 5,257 peptides from 200 pg of digest in a 60-minute run. | acs.org |
| Tryptic Digest of Hemoglobin | Discovery BIO Wide Pore C18 (10cm x 0.5mm ID, 3µm) | Application | Successfully used for peptide mapping with a mobile phase gradient of acetonitrile in water. | sigmaaldrich.com |
The pharmaceutical industry extensively relies on C18 columns for a wide range of analyses throughout the drug development and manufacturing process. hawachhplccolumn.compharmaguideline.comwisdomlib.org These columns are the standard for assessing drug purity, conducting stability studies, and analyzing drug formulations. hawachhplccolumn.com Their robust and reproducible nature is critical for quality control laboratories that require consistent results for regulatory compliance. uhplcs.com C18 columns are used to separate the active pharmaceutical ingredient (API) from impurities, degradation products, and excipients in drug products. wisdomlib.org The United States Pharmacopeia (USP) designates L1 as the classification for columns with an octadecyl silane (B1218182) stationary phase, highlighting their official acceptance and widespread use in pharmaceutical analysis. flairpharma.commerckmillipore.com
| Application | Analyte Type | Purpose | Reference |
|---|---|---|---|
| Purity Testing | Active Pharmaceutical Ingredients (APIs), Impurities | Quantify impurities and degradation products to ensure drug safety and efficacy. | hawachhplccolumn.com |
| Formulation Analysis | APIs, Excipients | Assay the concentration of the active drug in the final product form (e.g., tablets, injections). | wisdomlib.org |
| Stability Studies | APIs, Degradation Products | Monitor the degradation of a drug product over time under various environmental conditions. | hawachhplccolumn.com |
| Pharmacokinetic Studies | Drugs and Metabolites in Plasma | Determine drug concentrations in biological fluids to study absorption, distribution, metabolism, and excretion. | wisdomlib.org |
C18 stationary phases are crucial for monitoring environmental contaminants in samples such as water and soil. hawachhplccolumn.com Solid-Phase Extraction (SPE) using cartridges packed with C18-silica is a common method for pre-concentrating and cleaning up samples before analysis by HPLC or other techniques. researchgate.net The hydrophobic C18 material effectively adsorbs non-polar to moderately polar pollutants from a large volume of a sample matrix.
This approach is widely applied to the analysis of persistent organic pollutants (POPs) like polycyclic aromatic hydrocarbons (PAHs) and endocrine-disrupting compounds (EDCs). hawachhplccolumn.comnih.gov For instance, EDCs, which include compounds like bisphenol A, nonylphenol, and synthetic steroids, can be extracted from water samples using C18 SPE cartridges. researchgate.net Similarly, PAHs, which are often found in the atmosphere and water, are analyzed using methods involving C18-based separation. nih.gov
| Pollutant Class | Specific Compounds | Matrix | Technique | Finding | Reference |
|---|---|---|---|---|---|
| Endocrine Disruptors (EDCs) | 4-nonylphenol, 4-octylphenol, bisphenol A, estrogens | Water (ultrapure, river, seawater) | Solid-Phase Extraction (SPE) | Oasis HLB cartridges (a modified C18-divinylbenzene polymer) were effective for extraction. | researchgate.net |
| Endocrine Disruptors (EDCs) | Phthalate esters, Bisphenol A | Airborne Particulate Matter (PM2.5) | Micro-Solid-Phase Extraction (μ-SPE) | Multi-walled carbon nanotubes were found to be a suitable sorbent for extraction prior to GC-MS analysis. | dphen1.com |
| Persistent Organic Pollutants (POPs) | Polychlorinated biphenyls (PCBs) | Human Serum | SPE-HPLC | Recovery of PCB congeners was up to 86%, making the method suitable for analysis. | nih.gov |
| Polycyclic Aromatic Hydrocarbons (PAHs) | Various PAHs | Environmental Samples | HPLC | C18 columns are used to separate various PAHs for environmental monitoring. | science.gov |
Chromatography, and specifically HPLC with C18 columns, is a fundamental tool for food scientists to ensure the quality and safety of food and beverage products. hawachhplccolumn.comhalocolumns.com These analytical methods are used to analyze a wide variety of components, including additives, preservatives, contaminants, and natural constituents. hawachhplccolumn.comsigmaaldrich.com For example, C18 columns can be used to separate and quantify vitamins, artificial sweeteners, organic acids, and various phenolic compounds in food matrices. halocolumns.com They are also employed in food authenticity testing to protect consumers from adulteration and misbranding. sigmaaldrich.com
| Analyte | Food/Beverage Matrix | Purpose of Analysis | Reference |
|---|---|---|---|
| Additives & Preservatives | Various | Quantification for regulatory compliance and labeling. | hawachhplccolumn.com |
| Contaminants | Various | Detection of pesticides, mycotoxins, and other harmful residues. | hawachhplccolumn.comhalocolumns.com |
| Tocochromanols (Vitamin E) | Cold-pressed oils | Nutritional profiling and quality assessment. | halocolumns.com |
| Polyphenols | Olive Oil | Profiling for quality and authenticity assessment. | halocolumns.com |
| Dimethylpolysiloxane (Antifoaming agent E900) | Wine, juice, beer | Control of a processing additive, though analysis is noted to be difficult due to its polymeric nature. | mdpi.com |
Impact of Alkyl Chain Conformation and Phase Collapse on Chromatographic Performance
The performance of this compound (C18) stationary phases in chromatography is critically influenced by the physical behavior of the bonded alkyl chains, including their conformation and the phenomenon known as phase collapse.
Alkyl Chain Conformation: Spectroscopic studies, particularly Raman spectroscopy, have revealed that the octadecyl chains are not static. At typical room temperatures, these chains exist in a disordered, "liquid-like" state, which is comparable to the conformational disorder of the corresponding liquid n-alkanes. acs.org This disordered state is characterized by a variety of conformations, including gauche defects, within the alkyl chains. However, at very low temperatures, such as that of liquid nitrogen, the chains adopt a more ordered, crystalline-like state. acs.org Subtle changes in this conformational order can also be induced by temperature variations within the typical operating range of HPLC, with studies indicating a surface "phase transition" from a more ordered to a slightly more disordered state at around 20°C.
The solvent environment also plays a role in chain conformation. Polar solvents like water, methanol, and acetonitrile have been shown to have a minimal impact on the conformational order of the octadecyl chains. In contrast, low-polarity solvents can significantly disorder the alkyl portion of the stationary phase.
Phase Collapse (Dewetting): A significant issue impacting the robustness of chromatographic methods using C18 columns is "phase collapse," more accurately described as stationary phase dewetting. amazonaws.comchromatographyonline.com This phenomenon occurs when using highly aqueous mobile phases, typically containing less than 5% organic solvent. amazonaws.comkromasil.com The high surface tension of water causes it to be expelled from the pores of the hydrophobic C18-modified silica. amazonaws.comwelch-us.com This dewetting leads to a dramatic loss of accessible surface area for analyte interaction, resulting in:
Loss of retention: Analytes elute much earlier than expected, sometimes at the void volume. amazonaws.comchromatographyonline.com
Poor reproducibility: Retention times become unstable and unreliable. amazonaws.com
Peak tailing: The efficiency of the separation is compromised, leading to broad and asymmetric peaks. amazonaws.com
This effect is particularly pronounced in columns with high ligand density and smaller pore sizes (<150 Å). kromasil.com Phase collapse does not permanently damage the column; its performance can often be restored by flushing with a mobile phase containing a high percentage of organic solvent (e.g., >50% acetonitrile or methanol), which rewets the stationary phase surface. amazonaws.comwelch-us.com
Comparison of this compound Columns with Alternative Stationary Phases
While this compound (C18) columns are the most widely used in reversed-phase chromatography, several alternative stationary phases have been developed to offer different selectivity and overcome some of the limitations of C18. Key alternatives include pentafluorophenyl (PFP) and hypercrosslinked phases.
Pentafluorophenyl (PFP) Phases: PFP columns have gained popularity as a powerful alternative to C18 due to their unique selectivity. chromatographyonline.com Unlike C18 phases, which primarily rely on hydrophobic (van der Waals) interactions, PFP phases offer multiple interaction mechanisms, including:
π-π interactions
Dipole-dipole interactions
Hydrogen bonding
Shape selectivity
These additional interactions make PFP columns particularly effective for separating aromatic compounds, halogenated compounds, and positional isomers that may be difficult to resolve on a C18 column. They often provide orthogonal selectivity to C18, meaning they separate compounds in a different order, which is highly advantageous in method development. In some applications, PFP columns have demonstrated superior resolution and peak shape, especially for complex biological fluid analysis. chromatographyonline.com
Hypercrosslinked (HC) Phases: Hypercrosslinked stationary phases are designed to offer enhanced stability, particularly under aggressive mobile phase conditions such as low pH and high temperatures. nih.gov These phases are created by chemically crosslinking the bonded silanes on the silica surface, forming a robust network polymer. nih.gov
A comparative study showed that a hypercrosslinked octyl (C8) phase exhibited superior long-term stability in highly acidic conditions (5% trifluoroacetic acid at 150°C) compared to a conventional, sterically protected this compound phase. nih.gov Despite this enhanced stability, early versions of these phases showed increased silanol activity, leading to poor peak shapes for basic compounds. nih.gov However, newer synthetic approaches have produced hypercrosslinked phases with good efficiency (nearly 100,000 plates/m) and peak shape, behaving as typical reversed-phase materials but with unique selectivity compared to standard alkyl phases. nih.gov
Table 1: Comparison of Stationary Phase Characteristics
| Characteristic | This compound (C18) | Pentafluorophenyl (PFP) | Hypercrosslinked (HC) |
|---|---|---|---|
| Primary Interaction | Hydrophobic (van der Waals) | Hydrophobic, π-π, Dipole-Dipole | Hydrophobic |
| Key Advantage | General-purpose, high hydrophobicity | Unique selectivity for aromatic/halogenated compounds | Enhanced thermal and acid stability |
| Primary Limitation | Limited pH stability, phase collapse | Can have lower retention for non-aromatic compounds | Potential for higher silanol activity |
| USP Code Example | L1 merckmillipore.com | L43 | N/A (Often proprietary) |
Gradient Elution Techniques in this compound-Based Chromatography
Gradient elution is a fundamental and powerful technique used with this compound columns to separate complex mixtures containing analytes with a wide range of hydrophobicities. uhplcs.com In contrast to isocratic elution, where the mobile phase composition remains constant, gradient elution involves a programmed change in the mobile phase strength over the course of the analysis. chromatographyonline.commastelf.com
Typically, a gradient run on a C18 column starts with a high percentage of a weak aqueous solvent and gradually increases the percentage of a stronger organic solvent, such as acetonitrile or methanol. chromatographyonline.com This process has several key advantages:
Improved Resolution: It allows for the effective separation of both weakly retained (more polar) and strongly retained (more non-polar) compounds in a single run.
Sharper Peaks: Late-eluting compounds are pushed through the column faster as the solvent strength increases, resulting in narrower, taller peaks and thus improved detection sensitivity.
Developing a gradient method often begins with a "scouting gradient," for example, a fast linear gradient from 5% to 100% organic solvent, to determine the elution range of the sample components. chromatographyonline.com Based on these initial results, the gradient profile (slope, initial and final %B, and duration) can be optimized to achieve the desired separation. chromatographyonline.commastelf.com
Solid-Phase Extraction (SPE) Sorbents Utilizing this compound-Bonded Silica
This compound-bonded silica is one of the most common and versatile sorbents used in solid-phase extraction (SPE). interchim.frbenthamdirect.comingentaconnect.com As a non-polar stationary phase, it is primarily used in a reversed-phase mode to extract hydrophobic or moderately polar analytes from aqueous samples such as plasma, water, and beverage solutions. interchim.frnih.gov
The primary mechanism of retention on a C18 SPE sorbent is non-polar, van der Waals forces between the long alkyl chains of the this compound and the hydrophobic parts of an analyte molecule. interchim.fr This allows for the selective retention of target analytes while polar matrix components like salts, sugars, and proteins are washed away. The retained analytes can then be eluted with a non-polar organic solvent. interchim.fr
The performance of C18 SPE cartridges can vary significantly based on several factors:
Carbon Load: The percentage of carbon on the silica surface determines the hydrophobicity and retentive capacity.
End-capping: Residual silanol groups on the silica surface can cause unwanted secondary interactions with basic compounds. End-capping is a process that deactivates these silanols to create a more purely hydrophobic phase. Non-endcapped C18 sorbents can offer a mixed-mode separation mechanism, enhancing the retention of some basic compounds. interchim.fr
Particle and Pore Size: These physical characteristics influence the flow rate and surface area available for interaction.
This technique is widely employed for sample cleanup and concentration prior to analysis by HPLC, GC, or other instrumental methods. benthamdirect.comingentaconnect.com
Capillary Electrochromatography (CEC) and Open-Tubular Microcapillary Liquid Chromatography
This compound stationary phases are integral to advanced microscale separation techniques like capillary electrochromatography (CEC) and open-tubular liquid chromatography (OTLC).
Capillary Electrochromatography (CEC): CEC is a hybrid technique that merges the principles of HPLC and capillary electrophoresis. dss.go.thwikipedia.org In CEC, a capillary is packed with a stationary phase, such as this compound-bonded silica, but instead of using high pressure, the mobile phase is driven by an electric field, creating an electroosmotic flow (EOF). dss.go.th Separation is achieved through a combination of partitioning between the analyte and the C18 stationary phase (like in HPLC) and the electrophoretic migration of charged analytes (like in CE). wikipedia.orgresearchgate.net
The residual silanol groups on the ODS-silica surface are essential for generating the EOF but can also lead to undesirable interactions and peak tailing with basic compounds. researchgate.net To mitigate this, mobile phase additives like amines can be used to mask the silanols and improve peak shape. researchgate.net Novel stationary phases, such as octadecylsulfonated silica (ODSS), have been developed to provide a permanent negative charge, ensuring a stable EOF across a broad pH range. nih.gov
Open-Tubular Liquid Chromatography (OTLC): In OTLC, the stationary phase is coated as a thin layer on the inner wall of a capillary, leaving the center of the column open. mdpi.comnih.gov This design promises very high separation efficiencies and low back pressures. This compound is a common stationary phase used for these columns, creating a wall-coated open tubular (WCOT) column for reversed-phase separations. mdpi.com The preparation of robust and uniform ODS coatings on the capillary inner wall is a critical challenge in fabricating high-quality OTLC columns. mdpi.com
Ion Chromatography Using this compound Reversed-Phase Columns
While this compound columns are designed for reversed-phase separations, they can be adapted for use in ion chromatography for the analysis of anions. This is typically achieved by dynamically modifying the stationary phase surface.
The standard C18 column is transformed into an anion exchanger by flushing it with a mobile phase containing a cationic surfactant, such as a quaternary ammonium (B1175870) salt. The hydrophobic tail of the surfactant adsorbs onto the non-polar C18 surface, while the positively charged head group extends into the mobile phase. This creates a dynamic anion-exchange surface capable of retaining and separating anionic species. glsciencesinc.com
This approach has been successfully used to determine inorganic anions in various sample types. Mixed-mode columns that incorporate both C18 and anion-exchange functionalities (e.g., tertiary amino groups) onto the same silica particle are also commercially available. glsciencesinc.com These columns provide both hydrophobic and electrostatic interactions, allowing for the retention of acidic compounds without the need for ion-pairing reagents, making them compatible with mass spectrometry. glsciencesinc.com
Silylation Reagent in Gas Chromatography (GC) and Mass Spectrometry (MS) for Analyte Derivatization
In the context of gas chromatography (GC) and mass spectrometry (MS), this compound itself is not used as a reagent for analyte derivatization. Instead, its role is that of a stationary phase in reversed-phase liquid chromatography, which is often used for sample cleanup prior to GC analysis. The term "silylation" in GC/MS sample preparation refers to a specific chemical derivatization technique used to make non-volatile analytes suitable for GC analysis. numberanalytics.comregistech.comchromatographyonline.com
Silylation is a process that replaces active hydrogen atoms in polar functional groups (e.g., -OH, -COOH, -NH2, -SH) with a non-polar silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. registech.comfujifilm.com This chemical modification increases the volatility and thermal stability of the analyte, while reducing its polarity, which improves chromatographic peak shape and allows it to be analyzed by GC. numberanalytics.comchromatographyonline.com
The reagents used for this purpose are powerful silyl donors, not this compound. Common silylating reagents include:
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) research-solution.com
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) research-solution.com
N-trimethylsilylimidazole (TMSI) chromatographyonline.com
Hexamethyldisilazane (HMDS) chromatographyonline.com
A catalyst, such as trimethylchlorosilane (TMCS), is often added to the main reagent to increase its reactivity, especially for derivatizing sterically hindered groups. registech.comresearch-solution.com Therefore, while the creation of an this compound stationary phase is itself a silylation reaction, the role of silylation as a derivatization technique for GC/MS analytes is performed by different, more reactive silylating agents. nih.gov
Compound Name Table
Emerging Research Directions and Future Outlook
Integration of Octadecylsilane with Advanced Nanomaterials for Next-Generation Hybrid Systems
The functionalization of advanced nanomaterials with this compound is a burgeoning area of research, leading to the development of hybrid systems with enhanced properties and functionalities. By covalently bonding with the surface of nanomaterials, this compound can modify their surface chemistry, improving their dispersion in non-polar media and introducing hydrophobicity.
One significant area of application is in the development of novel stationary phases for high-performance liquid chromatography (HPLC). For instance, this compound has been successfully integrated with graphene oxide to create a composite stationary phase. silicone-surfactant.comgoogle.com This hybrid material exhibits unique separation capabilities due to the combined hydrophobic interactions from the octadecyl chains and π-π interactions from the graphene oxide, allowing for the effective separation of various compounds, including alkylbenzenes, polycyclic aromatic hydrocarbons, amines, and phenolic compounds. silicone-surfactant.comgoogle.com
Similarly, the incorporation of carbon nanotubes into octadecyl monolithic columns for HPLC has been explored. sigmaaldrich.comhungpaisilane.com This approach aims to modulate the retention of solutes on the column, with studies demonstrating that the resulting hybrid material can separate a wide range of small and large molecules through both hydrophobic and π-π interactions. sigmaaldrich.com
In the realm of nanotechnology and bio-imaging, this compound is used to functionalize quantum dots (QDs). dakenchem.comsilimtec.com Quantum dots are semiconductor nanocrystals with unique optical properties, but they are often synthesized in non-polar solvents. dakenchem.com this compound modification renders them soluble in such solvents, which is a crucial step for their subsequent surface modification to become water-soluble and biocompatible for applications like cell targeting and imaging. dakenchem.comnih.gov The silanization of quantum dot surfaces can be achieved through the direct reaction of organic silanes, resulting in functionalized QDs that maintain strong fluorescence and single-particle features. silimtec.com
| Advanced Nanomaterial | Role of this compound | Resulting Hybrid System Application | Key Research Findings |
|---|---|---|---|
| Graphene Oxide | Surface functionalization to enhance hydrophobicity and provide π-π interaction sites. | High-performance liquid chromatography (HPLC) stationary phase. silicone-surfactant.comgoogle.com | The composite material allows for the separation of a wide range of analytes through both hydrophobic and π-π interactions. silicone-surfactant.com |
| Carbon Nanotubes | Incorporation into monolithic columns to modulate solute retention. | HPLC stationary phase for separation of small and large molecules, including proteins. sigmaaldrich.comhungpaisilane.com | The hybrid material utilizes both nonpolar and π-π interactions for solute retention. sigmaaldrich.com |
| Quantum Dots (QDs) | Surface modification to enable solubility in non-polar media for further functionalization. | Biocompatible QDs for cell targeting and imaging. dakenchem.comsilimtec.comnih.gov | Silanization allows for the preparation of functionalized QDs that retain their strong fluorescence. silimtec.com |
Development of Novel Synthetic Routes and Scalable Manufacturing Techniques for this compound-Based Structures
The growing demand for this compound-based materials necessitates the development of novel, efficient, and scalable synthetic routes and manufacturing techniques. Traditional methods for producing silane (B1218182) coupling agents often involve multiple steps and the use of hazardous reagents.
Current industrial production of silane coupling agents, which are structurally related to this compound, involves the addition of trichlorosilane (B8805176) to unsaturated olefins in the presence of a catalyst, followed by alcoholysis. silicone-surfactant.com Major chemical companies have established large-scale production facilities for various silanes. dakenchem.com However, research is ongoing to develop more sustainable and efficient processes.
One promising approach is the use of flow chemistry. seqens.comnumberanalytics.comnih.gov Flow chemistry, or continuous flow processing, offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and easier scalability. numberanalytics.com By performing reactions in a continuous stream, it is possible to achieve better control over reaction parameters, leading to higher yields and purity. nih.govyoutube.com This technique is being explored for the synthesis of various organic compounds, including those relevant to silane chemistry. nih.gov
Researchers are also investigating novel catalytic systems to facilitate the synthesis of organosilanes under milder conditions. For example, methods for the deboronative silylation of organoboronates have been developed, providing a new pathway to organosilanes without the need for transition metal catalysts. nih.gov Furthermore, the synthesis of hyper-crosslinked, surface-confined, ultra-stable silica-based stationary phases has been demonstrated, which involves a Friedel-Crafts reaction to create a robust polymer network on the silica (B1680970) surface. nih.gov
The formation of well-ordered octadecyltrichlorosilane (B89594) (OTS) self-assembled monolayers (SAMs) on various substrates, including stainless steel, is another area of active research. researchgate.net Achieving stable and uniform SAMs is crucial for many applications, and researchers are developing new protocols to control the self-assembly process. researchgate.net
Computational Modeling and Simulation of this compound Self-Assembly and Interfacial Interactions
Computational modeling and simulation are becoming indispensable tools for understanding the complex processes of this compound self-assembly and its interactions at interfaces. These in-silico techniques provide molecular-level insights that are often difficult to obtain through experimental methods alone.
Molecular dynamics (MD) simulations are widely used to study the self-assembly of organosilanes into SAMs. russoindustrial.rumsu.edu These simulations can predict how individual this compound molecules arrange themselves on a surface, the influence of solvent and temperature on the final structure, and the dynamics of the assembly process. russoindustrial.rumsu.edu For instance, simulations have been used to investigate the formation of micelles and their growth in the presence of silica precursors, which is relevant to the synthesis of mesoporous materials. russoindustrial.ru
The choice of force field is critical in MD simulations as it dictates the accuracy of the predicted properties of interfacial water and the interactions between the silane and the substrate. rsc.org Different force fields can yield varying results for the orientation and flexibility of surface atoms and their interaction potentials with surrounding molecules. rsc.org
Computational models are also employed to study the behavior of this compound chains in different environments, such as in the presence of aqueous and organic solvents, which is crucial for understanding the mechanisms of reversed-phase chromatography. chromatographyonline.com These models can help in designing new chromatographic surfaces with improved properties, such as resistance to phase collapse. chromatographyonline.com The combination of experimental techniques like dual polarization interferometry with molecular modeling provides a powerful approach to validate and refine our understanding of these complex interfacial phenomena. chromatographyonline.com
Exploration of this compound in Green Chemistry and Sustainable Technologies
The principles of green chemistry are increasingly being applied to the synthesis and application of chemical compounds, and this compound is no exception. Researchers are exploring its use in more environmentally friendly processes and sustainable technologies.
One area of focus is the development of greener alternatives to traditional materials. For example, organosilanes are being investigated as less toxic alternatives to organotin compounds in certain chemical reactions. msu.edu In the field of materials science, organosilanes are being used to create biodegradable coatings for applications such as food packaging. google.comrsc.orgncsu.edu These coatings can improve the water resistance and other properties of biodegradable substrates. rsc.org
The upcycling of waste materials is another key aspect of sustainable technology. Recent research has shown that it is possible to convert polyester (B1180765) waste into valuable organosilanes using a gold nanoparticle-based catalyst. specialchem.com This process not only provides a method for dealing with plastic waste but also offers a greener route to producing useful chemicals. specialchem.com
In the context of analytical chemistry, there is a drive towards more sustainable liquid chromatography practices. acs.org This includes the development of more robust and long-lasting stationary phases, which reduces waste. The stability of this compound-based columns contributes to this goal. merckmillipore.com
Furthermore, porous silica materials, which can be functionalized with silanes like this compound, are being explored for carbon capture technologies. mdpi.com The high surface area and the ability to tailor the surface chemistry of these materials make them promising candidates for capturing CO2 from industrial emissions or directly from the atmosphere. mdpi.comyoutube.com While amine-functionalized silicas are more common for this application due to their chemical affinity for CO2, the hydrophobic nature of this compound could play a role in developing materials for specific carbon capture processes, potentially in moisture-rich environments.
| Compound Name |
|---|
| This compound |
| Trichlorosilane |
| Octadecyltrichlorosilane |
| Graphene Oxide |
| Carbon Nanotubes |
| Quantum Dots |
| Polyester |
| Carbon Dioxide |
Q & A
Q. What experimental framework evaluates the impact of elevated temperature on ODS phase stability in ultra-high-pressure liquid chromatography (UHPLC)?
- Methodological Answer : Design accelerated aging tests (e.g., 60°C, 1000 bar, 72 hours) with periodic checks for ligand loss (via C% analysis) and pore collapse (BET surface area measurement). Compare retention reproducibility of test analytes pre- and post-stress. Control humidity to isolate thermal vs. hydrolytic degradation effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
